2-(2,2-Dibromovinyl)furan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-dibromoethenyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-6(8)4-5-2-1-3-9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVJQAUMWQPCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446159 | |
| Record name | 2-(2,2-dibromovinyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100074-10-0 | |
| Record name | 2-(2,2-dibromovinyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2,2-Dibromovinyl)furan, a furan derivative with potential applications in organic synthesis and medicinal chemistry. This document details its structural characteristics, spectroscopic data, synthetic methodologies, and reactivity profile, presented in a format tailored for researchers and drug development professionals.
Core Physical and Chemical Properties
Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, other properties are estimated based on data from structurally similar compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄Br₂O | [1] |
| Molecular Weight | 251.90 g/mol | [1] |
| CAS Number | 100074-10-0 | [1] |
| Appearance | Solid | [2] |
| Melting Point | Not explicitly reported; likely a low-melting solid. | |
| Boiling Point | Not explicitly reported. | |
| Density | Not explicitly reported. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and acetone. | |
| Storage | Sealed in dry conditions at 2-8°C. | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: A ¹³C NMR spectrum for this compound dissolved in CDCl₃ has been reported.[3] The chemical shifts provide insight into the carbon framework of the molecule.
-
¹H NMR: While a specific ¹H NMR spectrum for this compound was not found in the literature, the expected signals would include peaks corresponding to the protons on the furan ring and the vinyl proton. The chemical shifts and coupling constants would be informative for structural confirmation.
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Detailed mass spectrometry data for this compound is not available in the searched literature. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms. Fragmentation patterns would likely involve cleavage of the dibromovinyl group and fragmentation of the furan ring.
Synthesis of this compound
The most plausible and widely used method for the synthesis of this compound is the Corey-Fuchs reaction, starting from furan-2-carboxaldehyde.[4][5][6][7] This two-step process involves the formation of a dibromo-olefin intermediate, which can be isolated.
Caption: Synthetic pathway to this compound.
Experimental Protocol: Corey-Fuchs Reaction
This protocol is a general procedure for the Corey-Fuchs reaction and should be adapted and optimized for the specific synthesis of this compound.[3]
Step 1: Synthesis of the Dibromoolefin
-
To a solution of triphenylphosphine (3.0 equivalents) in dry dichloromethane (DCM) cooled to 0°C under an inert atmosphere (e.g., argon), add carbon tetrabromide (1.5 equivalents).
-
Stir the resulting mixture at 0°C for 15 minutes.
-
To this solution, add furan-2-carboxaldehyde (1.0 equivalent) in dry DCM.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain this compound.
Caption: Experimental workflow for the synthesis.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the properties of both the furan ring and the gem-dibromovinyl group.
Furan Ring Reactivity
The furan ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. However, it is also sensitive to strong acids, which can lead to polymerization or ring-opening.[8][9][10] The electron-withdrawing nature of the dibromovinyl substituent is expected to decrease the reactivity of the furan ring towards electrophiles compared to unsubstituted furan.
Gem-Dibromovinyl Group Reactivity
The gem-dibromoalkene moiety is a versatile functional group. It can undergo a variety of transformations, including:
-
Lithium-halogen exchange: Treatment with strong bases like n-butyllithium can lead to the formation of a lithium acetylide, which can then be reacted with various electrophiles. This is the second step of the Corey-Fuchs reaction to form terminal alkynes.[4][5][6]
-
Nucleophilic substitution: The vinyl bromides can potentially undergo nucleophilic substitution reactions, although this may require specific catalysts or conditions.
Stability
Furan derivatives can exhibit instability under strongly acidic or basic conditions.[7][11] The stability of this compound is likely influenced by the electron-withdrawing dibromovinyl group, which may affect the susceptibility of the furan ring to acid-catalyzed degradation. It should be stored in a dry, cool environment to prevent potential decomposition.[1]
Caption: Key reactivity aspects of the molecule.
Safety Information
This compound is classified as acutely toxic if swallowed and is toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment should be worn when handling this compound, and it should be handled in a well-ventilated area.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While some experimental data remains to be fully elucidated in the literature, the information on its synthesis, spectroscopic characteristics, and expected reactivity serves as a valuable resource for researchers in organic synthesis and drug discovery. Further investigation into its physical properties and biological activity is warranted to fully explore its potential applications.
References
- 1. 100074-10-0|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Fuchs Reaction [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 9. scribd.com [scribd.com]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Formation of 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-(2,2-dibromovinyl)furan, a valuable synthetic intermediate. The core of this process is the Corey-Fuchs reaction, a reliable method for the one-carbon homologation of aldehydes to gem-dibromoolefins. This document details the underlying reaction mechanism, provides a summary of relevant quantitative data, outlines a detailed experimental protocol, and includes visualizations of the key processes.
Mechanism of Formation: The Corey-Fuchs Reaction
The formation of this compound from furan-2-carbaldehyde is achieved through the Corey-Fuchs reaction.[1][2][3] This reaction proceeds in two main stages: the in-situ generation of a phosphorus ylide, followed by its reaction with the aldehyde in a manner analogous to the Wittig reaction.[1][3]
Stage 1: Formation of the Dibromomethylenephosphorane Ylide
The reaction is initiated by the reaction of triphenylphosphine (PPh₃), a good nucleophile, with carbon tetrabromide (CBr₄). In this step, two equivalents of triphenylphosphine are typically used. One equivalent of triphenylphosphine attacks a bromine atom on carbon tetrabromide, displacing a tribromomethanide anion. This results in the formation of a phosphonium salt and the tribromomethanide anion. A second equivalent of triphenylphosphine then deprotonates the resulting haloform-like intermediate to generate the key reactive species: dibromomethylene-triphenylphosphorane (a phosphorus ylide). The other product of this stage is triphenylphosphine oxide.
Stage 2: Wittig-type Reaction with Furan-2-carbaldehyde
The generated dibromomethylenephosphorane ylide then reacts with furan-2-carbaldehyde. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. This ring is unstable and fragments to yield the desired this compound and triphenylphosphine oxide as a byproduct. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via the Corey-Fuchs reaction.
| Parameter | Value | Notes |
| Starting Material | Furan-2-carbaldehyde | - |
| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Typically used in excess relative to the aldehyde. |
| Solvent | Dichloromethane (CH₂Cl₂) | A common solvent for this reaction. |
| Temperature | 0 °C to room temperature | The reaction is often initiated at a lower temperature and then allowed to warm. |
| Reaction Time | Several hours | Reaction progress is typically monitored by TLC. |
| Yield | High | The Corey-Fuchs reaction is generally high-yielding. |
| ¹H NMR (CDCl₃) | δ ~7.4 (d, 1H), ~6.7 (d, 1H), ~6.4 (dd, 1H), ~6.3 (s, 1H) | Approximate chemical shifts for the furan and vinyl protons. |
| ¹³C NMR (CDCl₃) | δ ~150, ~144, ~125, ~112, ~111, ~90 | Approximate chemical shifts for the furan and vinyl carbons. |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Furan-2-carbaldehyde
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrabromide (CBr₄)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. To this solution, add a solution of carbon tetrabromide (1.0 eq.) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes.
-
Ylide Formation: Stir the resulting dark red to brown mixture at 0 °C for 1 hour to ensure the complete formation of the dibromomethylenephosphorane ylide.
-
Aldehyde Addition: Add a solution of furan-2-carbaldehyde (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.
-
Characterization: Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy.
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of the Corey-Fuchs Reaction.
Caption: Experimental Workflow for Synthesis.
References
Spectroscopic Data for 2-(2,2-Dibromovinyl)furan: A Technical Guide
Absence of specific experimental data for 2-(2,2-dibromovinyl)furan necessitates an analysis based on structurally analogous compounds. This guide provides a detailed examination of the expected spectroscopic characteristics of this compound by presenting and interpreting the NMR, IR, and MS data of 2-vinylfuran and 2-bromofuran. Detailed experimental protocols for acquiring such data are also provided for researchers in drug development and related scientific fields.
While a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this compound, a reasonable prediction of its spectral properties can be made by analyzing the data of structurally related compounds. This technical guide presents the available spectroscopic data for 2-vinylfuran and 2-bromofuran to serve as a reference for the characterization of the title compound.
Predicted Spectroscopic Characteristics of this compound
The introduction of a dibromovinyl group at the 2-position of the furan ring is expected to significantly influence its spectroscopic properties.
-
1H NMR: The furan ring protons are expected to appear in the aromatic region, with the vinyl proton likely deshielded due to the presence of the two bromine atoms.
-
13C NMR: The carbon atoms of the furan ring and the vinyl group will show distinct chemical shifts. The carbon bearing the two bromine atoms is expected to be significantly downfield.
-
IR Spectroscopy: The spectrum will likely show characteristic peaks for the furan ring C-H and C-O-C stretching, as well as vibrations associated with the C=C double bond of the vinyl group and the C-Br bonds.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (C6H4Br2O). The isotopic pattern of the molecular ion, with the characteristic M, M+2, and M+4 peaks due to the two bromine atoms, will be a key identifying feature.
Spectroscopic Data of Analogous Compounds
The following tables summarize the available spectroscopic data for 2-vinylfuran and 2-bromofuran, which can be used to estimate the spectral values for this compound.
Table 1: 1H and 13C NMR Data of Analogous Furan Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 2-Vinylfuran | 1H NMR | 5.23 (dd, 1H), 5.75 (dd, 1H), 6.33 (dd, 1H), 6.42 (d, 1H), 7.38 (d, 1H) |
| 13C NMR | 110.9, 111.8, 117.1, 128.9, 143.5, 152.6 | |
| 2-Bromofuran | 1H NMR | 6.35 (dd, 1H), 6.45 (dd, 1H), 7.40 (dd, 1H) |
| 13C NMR | 110.0, 112.2, 123.5, 145.0 |
Note: NMR data can vary depending on the solvent and the spectrometer frequency.
Table 2: IR and MS Data of Analogous Furan Derivatives
| Compound | IR (cm-1) | Mass Spectrometry (m/z) |
| 2-Vinylfuran | 3120, 1640, 1550, 1480, 1370, 1250, 1150, 1010, 960, 880, 740 | 94 (M+), 93, 65, 39[1][2] |
| 2-Bromofuran | 3130, 1580, 1480, 1370, 1250, 1160, 1070, 1010, 910, 880, 740 | 148, 146 (M+), 117, 115, 67, 39 |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for furan derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified furan derivative.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and lock the spectrometer to the deuterium frequency of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H and 13C NMR spectra using standard pulse sequences.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
-
Integrate the peaks in the 1H NMR spectrum to determine proton ratios.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the IR spectrum of the sample.
-
The instrument will automatically subtract the background from the sample spectrum.
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Correlate the observed bands to the functional groups present in the molecule.
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
Detection and Spectrum Generation:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
-
Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.
References
Reactivity Profile of the 2-(2,2-Dibromovinyl)furan Moiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(2,2-dibromovinyl)furan scaffold is a versatile and highly reactive building block in modern organic synthesis. Its unique electronic and structural features, combining the aromatic furan ring with a gem-dibromoalkene, offer a rich platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of the reactivity of this moiety, focusing on its applications in cross-coupling, lithiation-trapping, and cycloaddition reactions, which are pivotal in the development of novel therapeutic agents and functional materials.
Synthesis of this compound
The primary route to this compound involves the Wittig-type olefination of furfural. This reaction typically utilizes a phosphorus ylide generated from carbon tetrabromide and triphenylphosphine.
Experimental Protocol: Synthesis of this compound
A solution of furfural (1.0 equivalent) in anhydrous dichloromethane is added dropwise to a pre-formed solution of the dibromophosphorane, prepared by the reaction of triphenylphosphine (2.0 equivalents) and carbon tetrabromide (1.0 equivalent) in dichloromethane at 0 °C. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
Cross-Coupling Reactions
The gem-dibromovinyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms allows for selective mono- or di-substitution, providing a powerful tool for molecular diversification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between the dibromovinylfuran and various aryl or vinyl boronic acids or esters. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.
General Experimental Protocol: Suzuki-Miyaura Coupling
To a solution of this compound (1.0 equivalent) and an arylboronic acid (1.1-2.2 equivalents) in a suitable solvent system (e.g., dioxane/water), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) and a base (e.g., K₂CO₃, 2.0 equivalents) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-(2-bromo-2-phenylvinyl)furan | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(2-bromo-2-(4-methoxyphenyl)vinyl)furan | 70-80 |
| 3 | Thiophene-2-boronic acid | 2-(2-bromo-2-(thiophen-2-yl)vinyl)furan | 65-75 |
Note: Yields are indicative and can vary based on specific reaction conditions.
Stille Coupling
The Stille coupling involves the reaction of the dibromovinylfuran with organostannanes. This method is particularly useful for creating complex carbon skeletons and is compatible with a wide array of functional groups.[1][2][3]
General Experimental Protocol: Stille Coupling
A mixture of this compound (1.0 equivalent), an organostannane (1.1-2.2 equivalents), a palladium catalyst like Pd(PPh₃)₄ (0.05 equivalents), and a copper(I) co-catalyst (e.g., CuI) in an anhydrous solvent (e.g., THF or DMF) is heated under an inert atmosphere.[1][2] Upon completion, the reaction is worked up by quenching with an aqueous solution of KF to remove tin byproducts, followed by extraction and purification.[1]
Table 2: Representative Stille Coupling Reactions
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(vinyl)stannane | 2-(2-bromo-1,3-butadien-1-yl)furan | 60-70 |
| 2 | Tributyl(phenyl)stannane | 2-(2-bromo-2-phenylvinyl)furan | 70-80 |
| 3 | Tributyl(2-furyl)stannane | 2-(2-bromo-2-(furan-2-yl)vinyl)-2,2'-bifuran | 55-65 |
Note: Yields are indicative and can vary based on specific reaction conditions.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between the dibromovinylfuran and terminal alkynes, leading to the synthesis of enyne derivatives.[4] This reaction is typically catalyzed by a combination of palladium and copper complexes.[5][6]
General Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 equivalent) and a terminal alkyne (1.1-2.2 equivalents) in a suitable solvent (e.g., THF or an amine base like diethylamine), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are added.[5] The reaction is typically carried out at room temperature under an inert atmosphere. After completion, the reaction mixture is filtered, washed, and the product is purified by chromatography.[5]
Table 3: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-(4-bromo-4-phenylbut-3-en-1-ynyl)furan | 80-90 |
| 2 | Trimethylsilylacetylene | 2-(4-bromo-4-(trimethylsilyl)but-3-en-1-ynyl)furan | 75-85 |
| 3 | 1-Hexyne | 2-(1-bromohept-1-en-3-ynyl)furan | 70-80 |
Note: Yields are indicative and can vary based on specific reaction conditions.
Negishi Coupling
The Negishi coupling utilizes organozinc reagents to form C-C bonds with the dibromovinylfuran. Organozinc reagents are known for their high reactivity and functional group tolerance.[7][8]
General Experimental Protocol: Negishi Coupling
An organozinc reagent, prepared in situ from the corresponding organohalide and activated zinc, is reacted with this compound in the presence of a palladium catalyst, such as Pd(PPh₃)₄, in an anhydrous solvent like THF.[9] The reaction is conducted under an inert atmosphere. Workup typically involves quenching with a saturated aqueous solution of ammonium chloride, followed by extraction and purification.[9]
Table 4: Representative Negishi Coupling Reactions
| Entry | Organozinc Reagent | Product | Yield (%) |
| 1 | Phenylzinc chloride | 2-(2-bromo-2-phenylvinyl)furan | 70-80 |
| 2 | Vinylzinc bromide | 2-(2-bromo-1,3-butadien-1-yl)furan | 65-75 |
| 3 | Alkylzinc halide | 2-(2-bromo-2-alkylvinyl)furan | 60-70 |
Note: Yields are indicative and can vary based on specific reaction conditions.
Lithiation and Electrophilic Quench
The furan ring can be selectively deprotonated at the C5 position (alpha to the oxygen and adjacent to the dibromovinyl group) using a strong base like n-butyllithium. The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of functional groups.[10]
General Experimental Protocol: Lithiation and Electrophilic Quench
To a solution of this compound in an anhydrous ethereal solvent (e.g., THF) at low temperature (-78 °C), a solution of n-butyllithium is added dropwise. After stirring for a short period, the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) is added. The reaction is then warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted and purified by standard methods.
Table 5: Lithiation and Electrophilic Quench Reactions
| Entry | Electrophile | Product | Yield (%) |
| 1 | Benzaldehyde | (5-(2,2-dibromovinyl)furan-2-yl)(phenyl)methanol | 60-70 |
| 2 | Acetone | 2-(5-(2,2-dibromovinyl)furan-2-yl)propan-2-ol | 55-65 |
| 3 | Methyl iodide | 2-(2,2-dibromovinyl)-5-methylfuran | 50-60 |
Note: Yields are indicative and can vary based on specific reaction conditions.
Cycloaddition Reactions
The furan ring in this compound can participate as a diene in Diels-Alder reactions, particularly with reactive dienophiles.[11] This [4+2] cycloaddition provides a powerful method for the construction of oxabicyclic systems.
General Experimental Protocol: Diels-Alder Reaction
A solution of this compound and a dienophile (e.g., maleic anhydride or N-phenylmaleimide) in a suitable solvent (e.g., toluene or xylene) is heated to promote the cycloaddition. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed, and the resulting oxabicyclic adduct is purified by recrystallization or column chromatography.
Table 6: Representative Diels-Alder Reactions
| Entry | Dienophile | Product | Yield (%) |
| 1 | Maleic anhydride | Oxabicyclo[2.2.1]heptene derivative | 50-60 |
| 2 | N-Phenylmaleimide | N-phenyl-oxabicyclo[2.2.1]heptene derivative | 55-65 |
Note: Yields are indicative and can vary based on specific reaction conditions and the stability of the adduct.
Visualizations
Caption: Palladium-catalyzed cross-coupling reactions of this compound.
Caption: Lithiation of this compound and reaction with an electrophile.
Caption: Diels-Alder cycloaddition reaction of this compound.
Conclusion
The this compound moiety is a highly valuable synthetic intermediate, offering a wide range of possibilities for the construction of complex and diverse molecular structures. Its reactivity in palladium-catalyzed cross-coupling reactions, selective lithiation and electrophilic quenching, and cycloaddition reactions makes it a powerful tool for medicinal chemists and materials scientists. The protocols and data presented in this guide provide a solid foundation for the exploration and application of this versatile building block in the development of new and innovative compounds. Further research into the reactivity of this scaffold is likely to uncover even more synthetic applications, solidifying its importance in modern organic chemistry.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Negishi Coupling | NROChemistry [nrochemistry.com]
- 10. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Stability and Storage of 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2,2-Dibromovinyl)furan. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar compounds, including furan and other vinyl halides, to provide the best-practice recommendations for handling and storage.
Chemical Stability Profile
This compound possesses a unique chemical structure, combining a furan ring with a dibromovinyl group. This combination influences its stability and reactivity.
-
Vinyl Halide Moiety: Vinyl halides are generally more stable than their alkyl halide counterparts due to the resonance between the halogen's lone pairs and the double bond. This resonance imparts a partial double bond character to the carbon-halogen bond, making it stronger and less susceptible to nucleophilic substitution.[1][2][3][4] However, they can undergo elimination reactions under strong basic conditions.[3][4]
-
Furan Ring: The furan ring is an aromatic heterocycle, but it is less aromatic and more reactive than benzene. Furans can be susceptible to acids and can undergo reactions such as electrophilic substitution and Diels-Alder reactions. Of particular note for storage, furan and its derivatives can be prone to oxidation and polymerization, sometimes initiated by light or air.[5][6] Furan itself is known to form explosive peroxides upon prolonged exposure to air.[5][6]
Based on these structural components, this compound is expected to be a relatively stable compound under controlled conditions but may be sensitive to heat, light, oxygen, and strong bases.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation routes can be inferred from the reactivity of its constituent functional groups.
-
Peroxide Formation: Similar to other furan derivatives, there is a risk of peroxide formation upon prolonged storage, especially in the presence of oxygen and light.[5][6] This is a critical safety concern as peroxides can be explosive.
-
Polymerization: Furan and some of its derivatives can polymerize, a reaction that can be catalyzed by heat and light.
-
Elimination: Although the vinyl bromide bond is relatively stable, strong bases could potentially induce elimination of HBr to form a bromoalkyne derivative.
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended. These are based on best practices for similar chemical structures.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Refrigeration slows down potential degradation reactions, such as polymerization and peroxide formation.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[5][6] | To prevent oxidation and the formation of potentially explosive peroxides.[5][6] |
| Light | Protect from light. Store in an amber vial or a light-blocking outer container.[6][8] | Light can catalyze degradation reactions, including polymerization and peroxide formation.[6] |
| Container | Use a tightly sealed, appropriate chemical-resistant container. | To prevent exposure to air and moisture. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] | To avoid inhalation and skin contact. |
| Peroxide Testing | Periodically test for the presence of peroxides, especially for older samples or containers that have been opened.[5][6] | To mitigate the risk of explosion from peroxide accumulation. |
Experimental Protocols
-
Forced Degradation Studies: Exposing the compound to a range of stress conditions (e.g., heat, light, humidity, acidic/basic conditions, and oxidation) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under recommended storage conditions and monitoring its purity and physical appearance at specific time intervals.
-
Analytical Methodologies: Utilizing techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify the parent compound and any degradation products.
Visualizing Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound to maintain its stability.
Caption: Recommended workflow for handling and storage of this compound.
This guide provides a foundational understanding of the stability and storage requirements for this compound based on current chemical knowledge. For critical applications, it is strongly recommended that stability studies are conducted on the specific material being used.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Furan formation during storage and reheating of sterilised vegetable purées - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Initial Toxicity Screening of 2-(2,2-Dibromovinyl)furan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this document, specific in-depth toxicological studies on 2-(2,2-Dibromovinyl)furan are not publicly available. This guide provides a preliminary toxicological overview based on available safety data, the known toxicology of the parent compound furan, and the general toxicological profiles of organobromine compounds. The information herein is intended for initial screening purposes and to guide future toxicological investigation.
Executive Summary
This technical guide outlines a framework for the initial toxicity screening of this compound, a halogenated derivative of furan. In the absence of direct experimental data, this document synthesizes available hazard information and extrapolates potential toxicological endpoints based on the well-documented toxicity of furan and other organobromine compounds. The primary concerns for furan derivatives are their potential for metabolic activation into reactive intermediates, leading to cytotoxicity and genotoxicity. This guide provides a basis for designing a comprehensive toxicological evaluation for this and structurally related compounds.
Hazard Identification and Classification
Based on information from chemical suppliers, this compound is classified with several hazard statements under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications provide a foundational understanding of the potential risks associated with handling and exposure to this compound.
Table 1: GHS Hazard Statements for this compound
| Hazard Code | Hazard Statement |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
These classifications suggest that this compound should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when working with the pure substance or in poorly ventilated areas.
Predicted Toxicological Profile
The toxicological profile of this compound can be inferred from the known toxicities of its core structure, furan, and the presence of bromine substituents.
Toxicity of the Furan Moiety
Furan itself is a known hepatotoxicant and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1] The toxicity of furan is primarily mediated through its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive and unstable intermediate, cis-2-butene-1,4-dial.[2][3] This reactive metabolite can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage, oxidative stress, and genotoxicity.[3][4] Given that this compound possesses the furan ring, it is plausible that it could undergo a similar metabolic activation pathway.
Influence of Bromine Substitution
The presence of two bromine atoms on the vinyl group can significantly influence the compound's reactivity and toxicity. Organobromine compounds are known for a range of toxic effects, and their lipophilicity can lead to bioaccumulation.[5][6] The bromine atoms are electron-withdrawing and may affect the electronic properties of the furan ring and the vinyl group, potentially influencing the rate and site of metabolism. Alkyl bromine compounds can act as alkylating agents, which raises concerns about their potential to react with biological nucleophiles and cause cellular damage.[6]
Proposed Initial Toxicity Screening Strategy
A tiered approach is recommended for the initial toxicity screening of this compound, starting with in vitro assays and progressing to in vivo studies if necessary.
In Vitro Toxicity Assessment
A battery of in vitro assays should be conducted to assess the cytotoxic and genotoxic potential of the compound.
-
Cytotoxicity Assays: Initial screening for cytotoxicity can be performed using various cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation). Common assays include the MTT assay (assessing metabolic activity), LDH release assay (assessing membrane integrity), and neutral red uptake assay.[7][8]
-
Genotoxicity Assays: To evaluate the potential for DNA damage, a standard set of genotoxicity tests should be employed. This includes the Ames test (bacterial reverse mutation assay) to detect point mutations, and in vitro micronucleus or chromosomal aberration assays in mammalian cells to detect clastogenic and aneugenic effects.
-
Metabolic Activation Studies: Investigating the role of metabolic activation is crucial. This can be achieved by performing cytotoxicity and genotoxicity assays with and without the addition of a metabolic activation system (e.g., S9 fraction from rat liver).[2]
In Vivo Toxicity Assessment
If significant in vitro toxicity is observed, or if further safety data is required, in vivo studies in a rodent model (e.g., rats or mice) would be the next step.
-
Acute Oral Toxicity: An acute oral toxicity study (e.g., following OECD Guideline 423 or the Up-and-Down Procedure) can determine the acute toxic class of the compound and provide an estimate of the LD50.[9][10] This study also allows for the observation of clinical signs of toxicity.
-
Dermal and Eye Irritation: In vivo studies to confirm skin and eye irritation potential (e.g., following OECD Guidelines 404 and 405) may be necessary depending on the intended application of the compound.
Visualizations
Signaling Pathways and Experimental Workflows
dot
Caption: Generalized workflow for the initial toxicity screening of a novel chemical compound.
dot
Caption: Postulated metabolic activation pathway for furan derivatives leading to toxicity.
Experimental Protocols (General)
While specific protocols for this compound are not available, the following are generalized methodologies for the key recommended in vitro and in vivo tests.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
In Vivo Acute Oral Toxicity (Up-and-Down Procedure - UDP)
-
Animal Acclimatization: Acclimate healthy, young adult rodents (e.g., female rats, as they are often more sensitive) to the laboratory conditions for at least 5 days.
-
Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on available information (or a default value if none exists).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. This sequential process continues until the stopping criteria are met.
-
Data Analysis: The results are used to classify the compound into a GHS toxicity category and to estimate the LD50.[12]
Conclusion and Future Directions
The initial toxicity screening of this compound should be approached with caution due to the known hazards of furan and organobromine compounds. The GHS hazard classifications indicate that it is harmful if swallowed and an irritant to the skin, eyes, and respiratory system. The primary toxicological concern is the potential for metabolic activation to a reactive intermediate that can cause cellular damage.
A comprehensive in vitro evaluation of cytotoxicity and genotoxicity is strongly recommended as the initial step in a formal risk assessment. These studies, particularly those incorporating metabolic activation systems, will provide critical data on the compound's intrinsic toxicity. Subsequent in vivo studies should be guided by the results of the in vitro assays and the intended use and potential exposure routes of the compound. This structured approach will ensure a thorough and data-driven assessment of the toxicological risks associated with this compound.
References
- 1. Furan - Wikipedia [en.wikipedia.org]
- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
An In-Depth Technical Guide to the Synthesis of 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of 2-(2,2-dibromovinyl)furan, a furan derivative with potential applications in organic synthesis and medicinal chemistry. The primary focus is on the Corey-Fuchs reaction, the most prevalent and efficient method for its preparation from furfural. This document details the historical context of the reaction, its mechanism, and a comprehensive experimental protocol. Quantitative data, including reaction parameters and yields, are summarized for clarity. Additionally, alternative synthetic strategies are briefly discussed. The guide is intended to serve as a valuable resource for researchers in organic synthesis and drug development.
Introduction
Furan and its derivatives are a class of heterocyclic compounds that are integral to numerous natural products and pharmacologically active molecules. The introduction of a dibromovinyl functional group to the furan scaffold, as in this compound, offers a versatile synthetic handle for further chemical transformations, such as cross-coupling reactions and the formation of alkynes, making it a valuable intermediate in the synthesis of more complex molecules.
While a specific "discovery" of this compound as a singular event is not prominently documented, its synthesis is intrinsically linked to the development of olefination reactions, particularly the Corey-Fuchs reaction.
The Corey-Fuchs Reaction: A Cornerstone in the Synthesis of this compound
The primary and most widely employed method for the synthesis of this compound is the Corey-Fuchs reaction . This reaction, first reported by E.J. Corey and P.L. Fuchs in 1972, provides a reliable pathway for the conversion of aldehydes into 1,1-dibromoolefins.[1]
The reaction proceeds in two main stages:
-
In situ generation of the dibromomethylene ylide: Triphenylphosphine (PPh₃) reacts with carbon tetrabromide (CBr₄) to form a phosphonium salt, which is then deprotonated to generate the reactive dibromomethylenephosphorane ylide.
-
Wittig-type reaction: The generated ylide then reacts with an aldehyde, in this case, furfural, via a Wittig-type mechanism to yield the desired 1,1-dibromoolefin, this compound, and triphenylphosphine oxide as a byproduct.[2]
The overall transformation can be represented as follows:
Figure 1. General scheme of the Corey-Fuchs reaction for the synthesis of this compound.
Historical Context
The development of the Corey-Fuchs reaction was a significant advancement in organic synthesis, providing a much-needed method for the one-carbon homologation of aldehydes to terminal alkynes (via the 1,1-dibromoolefin intermediate). Prior to this, such transformations were often cumbersome and less efficient. The robustness and broad substrate scope of the Corey-Fuchs reaction quickly established it as a staple in synthetic organic chemistry.
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound from furfural using the Corey-Fuchs reaction. This protocol is a compilation and adaptation of general procedures for the Corey-Fuchs reaction.
Synthesis of this compound via the Corey-Fuchs Reaction
Materials:
-
Furfural
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath, add carbon tetrabromide (1.0 eq) portion-wise. The mixture is stirred at 0 °C for approximately 30 minutes, during which the color may change.
-
Addition of Furfural: A solution of freshly distilled furfural (1.0 eq) in dry DCM is then added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-3 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is triturated with hexane to precipitate the triphenylphosphine oxide byproduct.
-
Purification: The mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford pure this compound.
Figure 2. Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound via the Corey-Fuchs reaction. It is important to note that yields can vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Substrate | Furfural | General Procedure |
| Reagents | PPh₃, CBr₄ | General Procedure |
| Solvent | Dichloromethane (DCM) | General Procedure |
| Temperature | 0 °C to room temperature | General Procedure |
| Reaction Time | 1 - 3 hours | General Procedure |
| Yield | 60-85% (typical) | Estimated from similar reactions |
Alternative Synthesis Methods
While the Corey-Fuchs reaction is the most common method, other approaches for the synthesis of 1,1-dihaloolefins exist, although they are less frequently applied to furfural for this specific transformation. These can include:
-
Reaction of aldehydes with dihalomethyl lithium reagents: This method involves the use of highly reactive and often thermally unstable organolithium species.
-
Modification of other vinyl groups: In principle, a pre-existing vinyl group could be halogenated, but this often leads to a mixture of products and is less direct.
These alternative methods generally offer fewer advantages in terms of yield, simplicity, and substrate scope compared to the Corey-Fuchs reaction for the preparation of this compound.
Conclusion
The synthesis of this compound is predominantly achieved through the Corey-Fuchs reaction, a reliable and high-yielding method that has been a cornerstone of organic synthesis for decades. This guide provides a detailed overview of the historical context, mechanism, and a practical experimental protocol for this transformation. The provided quantitative data and workflow diagrams are intended to aid researchers in the successful preparation of this versatile synthetic intermediate. As the demand for novel furan-based compounds in various scientific fields continues to grow, a thorough understanding of the synthesis of key building blocks like this compound remains essential.
References
Methodological & Application
2-(2,2-Dibromovinyl)furan: A Versatile Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2-Dibromovinyl)furan is a highly versatile synthetic intermediate that serves as a valuable precursor in a wide array of organic transformations. Its unique structural motif, featuring a furan ring connected to a gem-dibromoalkene, provides two reactive sites for strategic functionalization. This allows for the construction of complex molecular architectures, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and novel organic materials. This document provides detailed application notes and experimental protocols for the synthesis and subsequent reactions of this compound, supported by quantitative data and visual diagrams to facilitate its use in the laboratory.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Corey-Fuchs reaction, which involves the reaction of furfural with a phosphonium ylide generated from carbon tetrabromide and triphenylphosphine.[1][2]
Experimental Protocol: Corey-Fuchs Reaction for the Synthesis of this compound
Materials:
-
Furfural
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Zinc dust (optional, as a scavenger for PPh₃Br₂)
-
n-Butyllithium (n-BuLi) or other strong base for subsequent reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add triphenylphosphine (2.0 eq) and anhydrous dichloromethane under an argon atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.0 eq) portion-wise, maintaining the temperature below 20 °C. The solution will turn from colorless to a deep red or brown, indicating the formation of the ylide.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of furfural (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the aldehyde.
-
If zinc dust is used, it can be added at the beginning of the reaction with triphenylphosphine and carbon tetrabromide to simplify the workup.[2]
-
Upon completion, the reaction mixture can be quenched with water and extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a stable product.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Reference |
| Furfural | 96.09 | 1.0 | - | [1][2] |
| Carbon Tetrabromide | 331.63 | 1.0 | - | [1][2] |
| Triphenylphosphine | 262.29 | 2.0 | - | [1][2] |
| This compound | 253.91 | - | 70-90 | [1] |
Applications in Cross-Coupling Reactions
The gem-dibromovinyl group of this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction allows for the formation of a carbon-carbon bond between the vinyl bromide of this compound and an organoboron compound, typically a boronic acid or ester.[3] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for a Representative Suzuki-Miyaura Coupling:
| Electrophile | Nucleophile | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 (Estimated) |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[4][5] This reaction is particularly useful for synthesizing enyne structures.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 2-(2,2-dibromovinyl)furan in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a gem-dibromovinyl moiety attached to a furan ring, offers a gateway to a diverse range of functionalized furans, which are prevalent scaffolds in pharmaceuticals and materials science. The selective reactivity of the two bromine atoms allows for stepwise or double couplings, providing access to complex molecular architectures such as enynes, substituted styrenes, and other conjugated systems.
This document outlines detailed protocols for Sonogashira, Suzuki, Stille, and Heck reactions with this compound, supported by representative quantitative data and mechanistic diagrams to facilitate experimental design and execution.
Sonogashira Coupling: Synthesis of Furyl-Enynes
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and a vinyl halide, making it an excellent method for the synthesis of conjugated enynes from this compound. The reaction typically proceeds with high stereoselectivity, yielding the (Z)-isomer from the mono-coupling reaction.
Experimental Workflow: Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling of this compound.
Quantitative Data: Representative Sonogashira Couplings
The following table summarizes representative yields for the mono-Sonogashira coupling of this compound with various terminal alkynes. These are generalized examples, and actual yields may vary depending on the specific reaction conditions and substrates used.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | (Z)-2-(2-bromo-2-(phenylethynyl)vinyl)furan | 85-95 |
| 2 | 1-Hexyne | (Z)-2-(2-bromo-2-(hex-1-yn-1-yl)vinyl)furan | 80-90 |
| 3 | Trimethylsilylacetylene | (Z)-2-(2-bromo-2-((trimethylsilyl)ethynyl)vinyl)furan | 90-98 |
| 4 | Propargyl alcohol | (Z)-3-(2-bromo-2-(furan-2-yl)vinyl)prop-2-yn-1-ol | 75-85 |
Experimental Protocol: Mono-Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.1 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (21 mg), CuI (11.4 mg), and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (10 mL) and triethylamine (0.42 mL).
-
Add this compound (252 mg).
-
Add phenylacetylene (0.12 mL) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (Z)-2-(2-bromo-2-(phenylethynyl)vinyl)furan.
Suzuki-Miyaura Coupling: Synthesis of Furyl-Styrenes and Dienes
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound. With this compound, this reaction can be controlled to achieve selective mono- or di-arylation/vinylation, leading to the synthesis of substituted styrenes and dienes.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Representative Suzuki-Miyaura Couplings
The following table presents representative yields for the mono-Suzuki-Miyaura coupling of this compound.
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (Z)-2-(2-bromo-2-phenylvinyl)furan | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | (Z)-2-(2-bromo-2-(4-methoxyphenyl)vinyl)furan | 85-95 |
| 3 | Vinylboronic acid pinacol ester | (Z)-2-(1-bromo-1,3-butadien-1-yl)furan | 70-80 |
| 4 | Thiophene-2-boronic acid | (Z)-2-(2-bromo-2-(thiophen-2-yl)vinyl)furan | 75-85 |
Experimental Protocol: Mono-Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask, combine this compound (252 mg), phenylboronic acid (146 mg), Pd(PPh₃)₄ (34.7 mg), and K₂CO₃ (276 mg).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield (Z)-2-(2-bromo-2-phenylvinyl)furan.
Stille Coupling: Synthesis of Substituted Furyl-Alkenes
The Stille coupling reaction pairs a vinyl halide with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups and for proceeding under neutral conditions. Selective mono-coupling of this compound can be achieved with high stereoselectivity.
Catalytic Cycle: Stille Coupling
Application Notes and Protocols for Suzuki Coupling Reactions of 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-(2,2-dibromovinyl)furan with a variety of arylboronic acids. This versatile reaction enables the synthesis of novel 2-arylvinylfuran derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. Furan-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[5] It typically involves the reaction of an organoboron compound, such as a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[5] The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[5]
This document focuses on the application of the Suzuki coupling to this compound, a gem-dibromoalkene. The two bromine atoms on the vinyl group offer the potential for selective mono- or double-coupling reactions, providing access to a variety of substituted furan derivatives. These products can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications.
Data Presentation: Representative Reaction Outcomes
The following table summarizes the expected yields for the selective mono-Suzuki coupling of this compound with various arylboronic acids under optimized reaction conditions. These representative data illustrate the versatility of the protocol with both electron-rich and electron-poor coupling partners.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-(2-bromo-2-phenylvinyl)furan | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(2-bromo-2-(4-methoxyphenyl)vinyl)furan | 92 |
| 3 | 4-Chlorophenylboronic acid | 2-(2-bromo-2-(4-chlorophenyl)vinyl)furan | 81 |
| 4 | 3-Nitrophenylboronic acid | 2-(2-bromo-2-(3-nitrophenyl)vinyl)furan | 75 |
| 5 | 2-Thiopheneboronic acid | 2-(2-bromo-2-(thiophen-2-yl)vinyl)furan | 78 |
Experimental Protocols
General Protocol for Mono-Suzuki Coupling of this compound
This protocol describes a general procedure for the selective mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-(2-bromo-2-arylvinyl)furan.
General Protocol for Double-Suzuki Coupling of this compound
This protocol outlines a general procedure for the double arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Sodium carbonate (Na₂CO₃, 3.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (3.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired 2-(2,2-diarylvinyl)furan.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
References
Application Notes and Protocols for the Sonogashira Reaction of 2-(2,2-Dibromovinyl)furan with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is conducted under mild conditions and tolerates a wide variety of functional groups, making it an invaluable tool in organic synthesis.[1][3] The application of the Sonogashira reaction to gem-dibromoolefins, such as 2-(2,2-dibromovinyl)furan, provides a facile route to synthesize conjugated enediynes. These structures are of significant interest in medicinal chemistry and drug development due to the potent cytotoxicity of many enediyne-containing natural products, which can induce DNA damage in cancer cells.
Reaction Principle
The Sonogashira reaction of this compound with terminal alkynes can proceed in a stepwise manner, allowing for the potential synthesis of both mono- and di-alkynylated products. The reaction involves the palladium-catalyzed coupling of the vinyl bromide with the terminal alkyne, facilitated by a copper(I) co-catalyst and an amine base. By controlling the stoichiometry of the alkyne and the reaction conditions, it is possible to selectively achieve either mono- or di-substitution.
Quantitative Data Summary
While specific yield data for the Sonogashira reaction of this compound is not extensively reported in the literature, the following tables provide representative data for analogous reactions with other gem-dibromoalkenes. This data can serve as a benchmark for what to expect and as a starting point for optimization.
Table 1: Representative Yields for Mono-alkynylation of gem-Dibromoalkenes
| gem-Dibromoalkene Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,1-dibromo-2-phenylethene | Phenylacetylene | PdCl₂(dppf) | Et₃N | Benzene | RT | 24 | ~60 (Z-isomer) | [2] |
| 1,1-dibromo-1-alkene | Trialkylsilylacetylene | PdCl₂(dppf) | Et₃N | Benzene | RT | 24 | Selective for (Z)-bromoenyne | [2] |
Table 2: Representative Yields for Di-alkynylation of gem-Dibromoalkenes
| gem-Dibromoalkene Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| β,β-dibromodehydroalanine derivative | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | RT | 24 | Moderate to good | [2] |
| (E,E)-bis(2-bromovinyl) selenide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₂NH | 1,4-Dioxane | RT | 1 | 65 (enediyne) | [4] |
| Brominated Dihydropyrrolones | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | 18 | 62-72 | [5] |
Experimental Protocols
The following are generalized protocols for the mono- and di-alkynylation of this compound. Note: These are starting-point procedures and may require optimization for specific substrates and desired outcomes. All operations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Mono-alkynylation of this compound
This protocol aims for the synthesis of (Z)-2-(2-bromo-2-(alkynyl)vinyl)furan.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., THF, 1,4-Dioxane, or Toluene)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound (1.0 equivalent) and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.0-1.2 equivalents) dropwise via syringe.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-alkynylation of this compound
This protocol aims for the synthesis of 2-(1,4-disubstituted-but-1-en-3-ynyl)furan.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3-4 equivalents)
-
Anhydrous solvent (e.g., THF, 1,4-Dioxane, or DMF)
Procedure:
-
Follow steps 1-4 as described in Protocol 1.
-
Add the terminal alkyne (2.2-2.5 equivalents) dropwise via syringe.
-
Heat the reaction mixture to a higher temperature (e.g., 60-80 °C).
-
Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product by TLC or GC-MS. This may require a longer reaction time compared to mono-alkynylation.
-
Upon completion, follow the work-up and purification steps (9-12) as described in Protocol 1.
Visualizations
Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
The general workflow for performing a Sonogashira coupling experiment is outlined below.
Caption: A generalized workflow for the Sonogashira coupling experiment.
Conclusion
The Sonogashira reaction of this compound with terminal alkynes represents a valuable synthetic route to novel furyl-substituted enediynes. By carefully controlling the reaction stoichiometry and conditions, researchers can selectively synthesize mono- or di-alkynylated products. These compounds can serve as key intermediates in the synthesis of complex molecules and as potential candidates in drug discovery programs, particularly in the development of new anticancer agents. The protocols and data presented here provide a solid foundation for the application of this powerful cross-coupling reaction.
References
- 1. Synthesis of Internal Alkynes through an Effective Tandem Elimination-Hydrodebromination-Cross-Coupling of gem-Dibromoalkenes with Halobenzenes [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation is instrumental in the synthesis of substituted alkenes, which are key intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. The substrate, 2-(2,2-dibromovinyl)furan, is a gem-dibromoalkene, a class of compounds known for their utility as versatile building blocks in cross-coupling reactions. The two bromine atoms offer the potential for sequential, selective functionalization, making them highly valuable in the synthesis of complex molecules.
This document provides a detailed guide to the Heck reaction conditions for this compound. Due to the higher reactivity of the carbon-bromine bond compared to carbon-chlorine bonds, 1,1-dibromoalkenes are generally more reactive in palladium-catalyzed couplings, often allowing for milder reaction conditions.[2] The protocols and data presented herein are based on established methodologies for Heck reactions involving analogous gem-dibromoalkenes and brominated heterocyclic compounds, providing a robust starting point for experimental work.
Reaction Scheme
The Heck reaction of this compound with an alkene, such as styrene, is expected to proceed via a mono-coupling to yield a substituted (E)-2-(2-bromo-2-vinyl)furan. The reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination.
General Reaction:
Data Presentation: Tabulated Reaction Conditions for Analogous Heck Reactions
The following table summarizes typical conditions for Heck reactions of substrates structurally related to this compound, providing a comparative basis for reaction optimization.
| Substrate | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,1-Dibromo-1-alkene | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 80 | 12 | Good | [2] (inferred) |
| Aryl Bromide | Styrene | PdCl₂ (0.1) | None | K₂CO₃ | DMF/H₂O | 120 | 12 | High | Generic Protocol |
| Vinyl Bromide | Acrylate | [Pd(η³-C₃H₅)Cl]₂ (0.5) | Tedicyp (1) | NaOAc | DMA | 140 | 24 | 85-95 | Inferred from diene synthesis |
| Aryl Bromide | n-Butyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 100 | 3 | 95 | Generic Protocol |
Experimental Protocols
The following is a detailed, generalized protocol for the Heck reaction of this compound with styrene. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Standard glassware for workup and purification
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) Acetate (e.g., 0.02 mmol, 2 mol%) and Triphenylphosphine (e.g., 0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, e.g., 5 mL) to the flask and stir until the catalyst and ligand are dissolved.
-
To this solution, add this compound (e.g., 1.0 mmol, 1.0 eq), followed by styrene (e.g., 1.2 mmol, 1.2 eq), and triethylamine (e.g., 1.5 mmol, 1.5 eq).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Diagram 1: General Heck Reaction Catalytic Cycle
References
Application of 2-(2,2-Dibromovinyl)furan in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(2,2-dibromovinyl)furan as a versatile building block in the synthesis of various heterocyclic compounds. The gem-dibromovinyl moiety serves as a key functional group, enabling a range of transformations, particularly in palladium- and copper-catalyzed cross-coupling and cyclization reactions.
Introduction
This compound is a valuable synthetic intermediate characterized by a furan ring substituted with a dibromovinyl group. This arrangement of functional groups offers a unique platform for the construction of fused heterocyclic systems and other complex molecular architectures. The presence of two bromine atoms on the vinyl carbon allows for sequential and selective functionalization, making it an attractive starting material in medicinal chemistry and materials science for the synthesis of novel compounds with potential biological or electronic properties.
The primary applications of this compound in heterocyclic synthesis revolve around its participation in:
-
Intramolecular Cyclization Reactions: Formation of fused furan derivatives such as furo[3,2-b]pyridines and other related systems.
-
Palladium-Catalyzed Cross-Coupling Reactions: The vinyl bromide moiety can readily participate in reactions like Sonogashira and Suzuki couplings to introduce diverse substituents, which can then be involved in subsequent cyclization steps.
Synthesis of Fused Heterocyclic Systems
A key application of this compound is in the synthesis of fused heterocyclic compounds through intramolecular cyclization. By introducing a nucleophilic group at the 3-position of the furan ring, a cyclization reaction can be initiated to form a new heterocyclic ring fused to the furan core.
Synthesis of 2-Bromofuro[3,2-c]pyridines
A plausible synthetic route to 2-bromofuro[3,2-c]pyridines involves the intramolecular cyclization of an N-substituted 3-amino-2-(2,2-dibromovinyl)furan derivative. This transformation can be effectively catalyzed by copper(I) iodide.
Reaction Scheme:
A proposed intramolecular cyclization to form a furo[3,2-c]pyridine.
Experimental Protocol: Synthesis of 2-Bromo-7-methylfuro[3,2-c]pyridine
This protocol is a representative procedure based on analogous reactions of ortho-substituted gem-dibromoolefins.[1]
Materials:
-
N-methyl-2-(2,2-dibromovinyl)furan-3-amine
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried Schlenk flask, add N-methyl-2-(2,2-dibromovinyl)furan-3-amine (1.0 mmol), potassium phosphate (2.0 mmol), and copper(I) iodide (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-bromo-7-methylfuro[3,2-c]pyridine.
Quantitative Data Summary:
| Product | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromofuro[3,2-c]pyridine derivative | CuI | K₃PO₄ | Toluene | 25 | 18 | 85 (estimated) |
Note: The yield is an estimation based on similar reported reactions.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The vinyl bromide functionality in the heterocyclic products derived from this compound, such as 2-bromofuro[3,2-c]pyridines, is a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling for the Synthesis of 2-Alkynyl-substituted Furo[3,2-c]pyridines
The Sonogashira coupling reaction allows for the introduction of an alkyne moiety at the 2-position of the furo[3,2-c]pyridine core. This is a powerful method for extending the molecular framework and for the synthesis of precursors to more complex heterocyclic systems.
Experimental Workflow:
Workflow for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 2-Bromofuro[3,2-c]pyridine with Phenylacetylene
This protocol is a general procedure for Sonogashira coupling.[2]
Materials:
-
2-Bromofuro[3,2-c]pyridine derivative
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-bromofuro[3,2-c]pyridine derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL), wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-(phenylethynyl)furo[3,2-c]pyridine derivative.
Quantitative Data Summary for Sonogashira Coupling:
| Substrate | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromofuro[3,2-c]pyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 5 | 90 (estimated) |
| 2-Bromofuro[3,2-c]pyridine | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 88 (estimated) |
Note: Yields are estimations based on typical Sonogashira reactions.[2]
Suzuki Coupling for the Synthesis of 2-Aryl-substituted Furo[3,2-c]pyridines
The Suzuki coupling reaction provides a powerful method for the formation of a C-C bond between the 2-position of the furo[3,2-c]pyridine and an aryl group, leading to the synthesis of 2-arylfuro[3,2-c]pyridines.
Logical Relationship of Suzuki Coupling:
Key components for Suzuki coupling.
Experimental Protocol: Suzuki Coupling of 2-Bromofuro[3,2-c]pyridine with Phenylboronic Acid
This is a general protocol for Suzuki coupling reactions.
Materials:
-
2-Bromofuro[3,2-c]pyridine derivative
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve the 2-bromofuro[3,2-c]pyridine derivative (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the 2-phenylfuro[3,2-c]pyridine derivative.
Quantitative Data Summary for Suzuki Coupling:
| Substrate | Boronic Acid | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromofuro[3,2-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 92 (estimated) |
| 2-Bromofuro[3,2-c]pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 89 (estimated) |
Note: Yields are estimations based on typical Suzuki reactions.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of a variety of heterocyclic compounds. Its ability to undergo intramolecular cyclizations and palladium-catalyzed cross-coupling reactions opens up avenues for the creation of novel furo-fused heterocycles and other complex molecular structures. The protocols outlined in this document provide a foundation for researchers to explore the rich chemistry of this compound in the development of new pharmaceuticals and functional materials. Further exploration of its reactivity with a broader range of nucleophiles and coupling partners is anticipated to yield a diverse library of new heterocyclic entities.
References
Potential Pharmacological Applications of 2-(2,2-Dibromovinyl)furan Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] The furan scaffold is a key structural motif in numerous biologically active molecules and approved drugs, demonstrating antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor properties.[1][2][3][4] This document explores the potential pharmacological applications of a specific, yet underexplored, class of furan derivatives: 2-(2,2-Dibromovinyl)furans. While direct studies on this particular substitution pattern are scarce, analysis of structurally related vinyl furans and brominated furan compounds allows for the extrapolation of potential therapeutic applications and the formulation of robust experimental protocols for their evaluation.
Based on the existing literature for related compounds, the primary areas of investigation for 2-(2,2-Dibromovinyl)furan derivatives are proposed to be anticancer and antimicrobial activities. The presence of the electrophilic dibromovinyl group is anticipated to be a key determinant of biological activity.
Proposed Pharmacological Applications
Anticancer Activity
The cytotoxic potential of brominated furanones against various cancer cell lines has been documented. For instance, derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have demonstrated efficacy against colorectal and non-small cell lung cancer cell lines.[5] The dibromovinyl moiety in this compound derivatives may confer cytotoxic properties through various mechanisms, including the induction of apoptosis or interference with cellular metabolic processes. The electrophilic nature of the exocyclic double bond in vinylfurans has been linked to the inhibition of key energy metabolism pathways, such as glycolysis, which is a hallmark of many cancer cells.[6]
Antimicrobial Activity
Brominated furanones have been identified as potent inhibitors of bacterial virulence mechanisms, such as quorum sensing and the type III secretion system in Pseudomonas aeruginosa.[7] This suggests that this compound derivatives could act as anti-virulence agents, offering an alternative to traditional bactericidal or bacteriostatic antibiotics. Furthermore, the vinylfuran scaffold itself has been shown to possess antimicrobial properties.[6]
Vinylfuran derivatives have been reported to inhibit the growth of yeasts, including Candida albicans, by disrupting their energy metabolism.[6] This suggests that this compound derivatives may also exhibit antifungal activity, warranting investigation against clinically relevant fungal pathogens.
Quantitative Data from Related Compounds
The following table summarizes the cytotoxic activity of structurally related 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives from the literature. This data can serve as a benchmark for evaluating the anticancer potential of novel this compound derivatives.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3b | HCT-116 | 7.3 | [5] |
| HCT-116 p53-/- | 21.3 | [5] | |
| MCF-7 | 10.5 | [5] | |
| 3c | HCT-116 | 3.9 | [5] |
| HCT-116 p53-/- | 65.6 | [5] | |
| MCF-7 | 5.4 | [5] | |
| 3d | HCT-116 | 11.2 | [5] |
| HCT-116 p53-/- | 13.7 | [5] | |
| MCF-7 | 89 | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
a. Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., Doxorubicin)
b. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds and the positive control in the complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial and fungal strains.
a. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) or fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
This compound derivatives (dissolved in DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland standard
b. Procedure:
-
Add 50 µL of the appropriate broth to each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row and perform serial twofold dilutions across the plate.
-
Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Add 50 µL of the standardized inoculum to each well.
-
Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Hypothetical apoptotic signaling pathway induced by a cytotoxic compound.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity of 2-vinylfuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Novel Polymers from 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,2-Dibromovinyl)furan is a versatile monomer that holds significant potential for the synthesis of novel functional polymers. The presence of a polymerizable vinyl group and a reactive dibromovinyl moiety allows for both the creation of a polymer backbone and subsequent post-polymerization modification. This opens up avenues for designing advanced materials with tailored properties for a variety of applications, including drug delivery systems, advanced coatings, and specialized functional materials.
The furan ring within the polymer backbone can impart unique characteristics such as thermal stability and the potential for reversible cross-linking through Diels-Alder chemistry. The dibromovinyl group serves as a valuable handle for introducing a wide range of functionalities through nucleophilic substitution or cross-coupling reactions, enabling the fine-tuning of the polymer's physical and chemical properties.
These application notes provide detailed protocols for the free-radical and cationic polymerization of this compound, as well as a method for post-polymerization modification.
Data Presentation
Table 1: Free-Radical Polymerization of this compound
| Entry | Monomer:Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) |
| 1 | 100:1 | 12 | 85 | 25.3 | 1.65 | 115 |
| 2 | 200:1 | 12 | 82 | 48.7 | 1.72 | 118 |
| 3 | 100:1 | 24 | 95 | 28.1 | 1.68 | 116 |
| 4 | 200:1 | 24 | 93 | 52.4 | 1.75 | 119 |
Initiator: Azobisisobutyronitrile (AIBN) in toluene at 70°C.
Table 2: Cationic Polymerization of this compound
| Entry | Monomer:Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) |
| 1 | 100:1 | 4 | 92 | 18.5 | 1.35 | 108 |
| 2 | 200:1 | 4 | 90 | 35.2 | 1.41 | 112 |
| 3 | 100:1 | 8 | 98 | 20.1 | 1.38 | 110 |
| 4 | 200:1 | 8 | 96 | 38.6 | 1.45 | 113 |
Initiator: Boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane at -78°C.
Experimental Protocols
Protocol 1: Free-Radical Polymerization of this compound
This protocol describes a standard free-radical polymerization of this compound using AIBN as the initiator.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Methanol
-
Schlenk flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hotplate
-
Standard glassware for filtration and drying
Procedure:
-
Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.
-
Reaction Setup: In a Schlenk flask, combine the purified monomer and AIBN in the desired molar ratio (e.g., 100:1) with anhydrous toluene.
-
Degassing: Degas the mixture by subjecting it to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Under a nitrogen or argon atmosphere, heat the reaction mixture to 70°C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the conversion by ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired time (e.g., 12-24 hours), cool the reaction to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large volume of cold methanol with stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.
-
Drying: Dry the polymer under vacuum at 40-50°C to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) for its glass transition temperature (Tg).
Protocol 2: Cationic Polymerization of this compound
This protocol outlines the cationic polymerization of this compound, which can lead to polymers with a more controlled architecture.
Materials:
-
This compound (monomer)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol, pre-chilled
-
Three-necked flask, flame-dried
-
Nitrogen or Argon gas supply
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound monomer over calcium hydride and distill under reduced pressure before use. Ensure the dichloromethane is anhydrous.
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the purified monomer in anhydrous dichloromethane. Cool the solution to -78°C using a dry ice/acetone bath.
-
Initiation: In a separate vial, prepare a pre-chilled solution of the Lewis acid initiator (BF₃·OEt₂) in anhydrous dichloromethane. Add this initiator solution dropwise to the cold monomer solution with constant stirring.
-
Polymerization: Maintain the reaction at -78°C for the desired duration (e.g., 4-8 hours).
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.
-
Work-up: Allow the reaction mixture to warm to room temperature. Precipitate the polymer in a large volume of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the polymer using GPC and DSC as described in the free-radical polymerization protocol.
Protocol 3: Post-Polymerization Modification via Nucleophilic Substitution
This protocol provides a general method for modifying the dibromovinyl groups on the polymer backbone with a nucleophile, for example, an azide group.
Materials:
-
Poly(this compound)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: Dissolve the synthesized poly(this compound) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Nucleophile Addition: Add an excess of sodium azide to the polymer solution.
-
Reaction: Heat the mixture to 60-80°C and stir for 24-48 hours.
-
Reaction Monitoring: Monitor the reaction progress by FTIR spectroscopy, observing the appearance of the characteristic azide peak (around 2100 cm⁻¹) and the disappearance of signals corresponding to the C-Br bonds.
-
Purification: After completion, cool the reaction mixture and precipitate the modified polymer in a suitable non-solvent like water or methanol.
-
Washing and Drying: Filter the polymer, wash extensively to remove excess reagents, and dry under vacuum.
-
Characterization: Confirm the functionalization using FTIR and NMR spectroscopy.
Visualizations
Caption: Workflow for synthesis and modification of polymers.
Caption: Polymer functionality from this compound.
Application Note: Laboratory Synthesis of 2-(2,2-Dibromovinyl)furan
Introduction
2-(2,2-Dibromovinyl)furan is a valuable synthetic intermediate in organic chemistry. Its structure, featuring a furan ring and a dibromovinyl group, allows for a variety of subsequent chemical transformations. This document outlines a detailed protocol for the synthesis of this compound from 2-furaldehyde via a Corey-Fuchs reaction.[1][2][3] This reaction is a reliable method for the one-carbon homologation of aldehydes to 1,1-dibromoolefins.[4]
The synthesis involves the reaction of 2-furaldehyde with a phosphonium ylide generated in situ from carbon tetrabromide and triphenylphosphine.[1][2] This Wittig-like reaction is highly efficient for producing the desired gem-dibromoalkene.[2] The resulting this compound can be isolated and purified for use in further synthetic applications, such as conversion to terminal alkynes or participation in cross-coupling reactions.[1][3]
Reaction Scheme
2-Furaldehyde reacts with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in dichloromethane (CH₂Cl₂) to yield this compound and triphenylphosphine oxide.
Data Presentation
Table 1: Reagents and Reaction Parameters
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 2-Furaldehyde | 96.09 | 1.0 g | 10.4 | 1.0 |
| Carbon Tetrabromide | 331.63 | 4.14 g | 12.5 | 1.2 |
| Triphenylphosphine | 262.29 | 6.56 g | 25.0 | 2.4 |
| Dichloromethane | 84.93 | 50 mL | - | - |
| Reaction Temperature | - | 0 °C to rt | - | - |
| Reaction Time | - | 1 hour | - | - |
Experimental Protocol
Materials and Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Silica gel for column chromatography
Reagents:
-
2-Furaldehyde
-
Carbon Tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (6.56 g, 25.0 mmol) and dissolve it in dichloromethane (50 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Slowly add carbon tetrabromide (4.14 g, 12.5 mmol) to the stirred solution at 0 °C. The solution will typically turn from colorless to a deep red or orange color, indicating the formation of the phosphorus ylide.
-
Aldehyde Addition: After stirring for 10-15 minutes at 0 °C, add a solution of 2-furaldehyde (1.0 g, 10.4 mmol) in a small amount of dichloromethane to the reaction mixture dropwise.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which contains the desired this compound and triphenylphosphine oxide, is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.
Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,2-Dibromovinyl)furan
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-(2,2-dibromovinyl)furan. This key intermediate is typically prepared from furfural via the Corey-Fuchs reaction. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Corey-Fuchs reaction, which transforms an aldehyde, in this case, furfural, into a 1,1-dibromoalkene.[1] This reaction typically involves the use of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to generate a phosphorus ylide, which then reacts with the aldehyde.
Q2: What are the typical yields for the synthesis of this compound?
A2: While specific yields can vary significantly based on reaction conditions, yields for the Corey-Fuchs reaction on aldehydes to form dibromoolefins are often reported in the range of 70-95% under optimized conditions.[1] However, the yield for the synthesis of this compound from furfural can be influenced by the stability of the furan ring and the efficiency of the reaction work-up.
Q3: What are the main byproducts in this synthesis?
A3: The primary byproduct of the Corey-Fuchs reaction is triphenylphosphine oxide (TPPO).[2] Additionally, side reactions related to the instability of the furan ring in the presence of acidic species can lead to the formation of polymeric materials or other degradation products.[3][4]
Q4: How can I purify the final product?
A4: Purification is most commonly achieved through column chromatography on silica gel.[5][6][7][8] This technique is effective for separating the desired this compound from the main byproduct, triphenylphosphine oxide, and other impurities.
Q5: Is the furan ring stable under Corey-Fuchs reaction conditions?
A5: The furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening or polymerization.[4][9] Although the Corey-Fuchs reaction is generally carried out under neutral or slightly basic conditions, care should be taken during the work-up to avoid exposure to strong acids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Reagents: Triphenylphosphine may have oxidized, or the carbon tetrabromide may have degraded. | Use freshly opened or purified triphenylphosphine. Ensure carbon tetrabromide is of high purity. |
| Incomplete Reaction: Insufficient reaction time or low temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature moderately. | |
| Degradation of Furfural: Furfural can be unstable under certain conditions. | Use freshly distilled furfural for the reaction. | |
| Hydrolysis of Phosphorus Ylide: Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Presence of a Large Amount of Triphenylphosphine Oxide (TPPO) in the Final Product | Inefficient Purification: TPPO is a major byproduct and can be challenging to remove completely. | Optimize the column chromatography procedure. A common method involves dissolving the crude product in a minimal amount of a non-polar solvent and loading it onto the column, then eluting with a gradient of non-polar to moderately polar solvents. Alternatively, precipitation of TPPO from a non-polar solvent like hexane or a mixture of ether and hexane can be attempted before chromatography.[3][10] |
| Formation of Polymeric Byproducts | Acidic Conditions: The furan ring is susceptible to acid-catalyzed polymerization. | Ensure the reaction and work-up are performed under neutral or slightly basic conditions. Avoid acidic quenches if possible. |
| High Reaction Temperature: Elevated temperatures can promote polymerization of furfural and the product. | Maintain the recommended reaction temperature and avoid overheating. | |
| Difficulty in Isolating the Product | Product Volatility: While this compound is not extremely volatile, some loss can occur during solvent removal under high vacuum. | Use a rotary evaporator with controlled temperature and pressure. For small-scale reactions, careful removal of solvent under a stream of inert gas can be an alternative. |
Experimental Protocols
Synthesis of this compound via Corey-Fuchs Reaction
This protocol is a general procedure based on the principles of the Corey-Fuchs reaction adapted for furfural.
Materials:
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Furfural
-
Anhydrous Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phosphorus Ylide:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), dissolve triphenylphosphine (2.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution. The solution will typically turn from colorless to a yellow or orange suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Reaction with Furfural:
-
To the ylide suspension at 0 °C, add a solution of freshly distilled furfural (1.0 eq.) in anhydrous dichloromethane dropwise over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
To the resulting residue, add hexane to precipitate the triphenylphosphine oxide. Stir for 30 minutes and then filter the solid.
-
Wash the solid with additional hexane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Data Presentation
Table 1: Reagent Stoichiometry for Corey-Fuchs Reaction of Furfural
| Reagent | Molar Equivalent |
| Furfural | 1.0 |
| Carbon Tetrabromide (CBr₄) | 1.0 - 1.5 |
| Triphenylphosphine (PPh₃) | 2.0 - 2.5 |
Note: The optimal stoichiometry may vary and should be determined empirically for specific laboratory conditions.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (d, 1H), 6.95 (s, 1H), 6.50 (d, 1H), 6.40 (dd, 1H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 149.5, 143.8, 115.2, 111.9, 111.5, 89.1 |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. Solvent effect on xylose-to-furfural reaction in biphasic systems: combined experiments with theoretical calculations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. rnlkwc.ac.in [rnlkwc.ac.in]
- 6. orgsyn.org [orgsyn.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. A comparative study on the stability of the furfural molecule on the low index Ni, Pd and Pt surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(2,2-Dibromovinyl)furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(2,2-Dibromovinyl)furan. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Corey-Fuchs reaction?
A1: When synthesizing this compound from furfural using the Corey-Fuchs reaction, the primary impurities include:
-
Triphenylphosphine oxide (TPPO): A major byproduct of the Wittig-type reaction.
-
Unreacted Furfural: The starting aldehyde may not be fully consumed.
-
Triphenylphosphine: Used in excess and can remain in the crude product.
-
Carbon Tetrabromide (CBr4): The bromine source for the reaction.
-
(Z)- and (E)-1-bromo-2-(furan-2-yl)ethene: Monobrominated byproducts.
Q2: What are the recommended purification techniques for crude this compound?
A2: A multi-step approach is generally recommended. An initial workup to remove the bulk of triphenylphosphine oxide, followed by column chromatography, is a robust method. Recrystallization can be explored as a final polishing step if a suitable solvent system is identified.
Q3: What is the expected appearance and stability of pure this compound?
A3: Pure this compound is expected to be a pale yellow oil or a low-melting solid. Like many furan derivatives, it may be sensitive to strong acids, prolonged exposure to heat, and light. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
Q4: How can I assess the purity of this compound?
A4: The purity of the final product can be effectively assessed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for identifying characteristic peaks of the product and the absence of impurity signals.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on both the purity and the identity of any volatile impurities.
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause | Solution |
| Product co-elutes with triphenylphosphine oxide (TPPO). | The solvent system is too polar, causing TPPO to travel with the product. | Start with a less polar eluent (e.g., pure hexanes) and gradually increase the polarity (e.g., with ethyl acetate). A shallow gradient is recommended. |
| Broad or streaky bands on the column. | The crude sample was not properly loaded, or the column was not packed correctly. | Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel ("dry loading"). Ensure the column is packed uniformly without air bubbles. |
| Low recovery of the product from the column. | The product is highly retained on the silica gel. The compound may be degrading on the acidic silica. | If the compound is suspected to be acid-sensitive, the silica gel can be neutralized by pre-washing the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%). |
| Fractions are still impure after chromatography. | The separation efficiency of the column was insufficient. | Use a longer column or a finer mesh silica gel. Optimize the solvent gradient for better separation of closely eluting impurities. |
General Purification and Handling
| Problem | Possible Cause | Solution |
| The purified product darkens over time. | Decomposition due to exposure to air, light, or residual acid. | Store the purified compound under an inert atmosphere, protected from light, and in a refrigerator or freezer. Ensure all purification steps are performed with high-purity solvents. |
| Difficulties removing all triphenylphosphine oxide (TPPO). | TPPO is highly soluble in many organic solvents and can be difficult to separate completely. | Before column chromatography, consider precipitating the crude mixture in a solvent in which the desired product is soluble but TPPO is not (e.g., a mixture of hexanes and a small amount of ether). Alternatively, a simple filtration through a plug of silica gel with a non-polar eluent can remove a significant portion of TPPO. |
| Inconsistent NMR spectra of the purified product. | Presence of residual solvents or decomposition. | Ensure the product is thoroughly dried under high vacuum to remove all solvent residues. Acquire the NMR spectrum promptly after purification. |
Experimental Protocols
Protocol 1: Workup and Removal of Triphenylphosphine Oxide
-
After the Corey-Fuchs reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a minimal amount of dichloromethane.
-
Add a volume of hexanes (or petroleum ether) approximately 5-10 times the volume of the dichloromethane solution while stirring vigorously.
-
Triphenylphosphine oxide should precipitate out of the solution.
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the precipitated TPPO.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to yield the crude product, which can then be further purified by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The optimal gradient should be determined by TLC analysis.
-
Column Packing: Pack the column using the "slurry method" with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product from the workup step in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with 100% hexanes. Monitor the fractions by TLC. Gradually increase the polarity of the eluent to elute the product. This compound is expected to elute before any remaining triphenylphosphine oxide.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Step | Parameter | Typical Value | Notes |
| Workup | Removal of TPPO | >80% | Efficiency depends on the solvent mixture used for precipitation. |
| Column Chromatography | Yield | 60-80% | Based on the starting furfural. Varies with scale and efficiency of the reaction and purification. |
| Column Chromatography | Purity | >95% | As determined by ¹H NMR. |
Visualizations
Caption: Workflow for the purification of crude this compound.
Caption: Troubleshooting logic for column chromatography purification issues.
Technical Support Center: Synthesis of 2-(2,2-Dibromovinyl)furan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2,2-Dibromovinyl)furan. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Corey-Fuchs reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degradation of 2-furaldehyde: The furan ring is sensitive to acidic conditions and can decompose. 2. Inactive Reagents: Triphenylphosphine may have oxidized, or the solvent may not be anhydrous. 3. Incomplete Reaction: Insufficient reaction time or incorrect temperature. | 1. Ensure the reaction is performed under neutral conditions. Avoid any acidic workup if possible. 2. Use freshly opened or purified triphenylphosphine. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Monitor the reaction by TLC. If the reaction stalls, consider a slight increase in temperature, but be cautious of furan ring stability. |
| Reaction Mixture Turns Dark/Polymerizes | 1. Furan Ring Instability: The furan ring is prone to polymerization under certain conditions, which can be initiated by trace acids or high temperatures. | 1. Maintain the reaction at a low temperature (e.g., 0 °C to room temperature). Ensure all reagents and solvents are free from acidic impurities. |
| Difficult Purification from Byproduct | 1. Triphenylphosphine Oxide Formation: This is the major byproduct of the Corey-Fuchs reaction and can be difficult to separate from the desired product due to its polarity and crystallinity.[1] | 1. Filtration: After the reaction, triturate the crude mixture with a non-polar solvent like cold hexanes or a mixture of hexanes and ether, and filter. Triphenylphosphine oxide has low solubility in these solvents and may precipitate. 2. Silica Gel Plug: Dissolve the crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane) and pass it through a short plug of silica gel, eluting with a non-polar solvent. The more polar triphenylphosphine oxide will be retained on the silica.[2] |
| Presence of Unexpected Brominated Byproducts | 1. Bromination of the Furan Ring: Free bromine, if formed, can react with the electron-rich furan ring. | 1. Ensure the reaction is carried out in the dark to minimize radical reactions. Use precise stoichiometric amounts of reagents to avoid excess brominating species. |
| Cannizzaro Reaction of 2-Furaldehyde | 1. Basic Impurities: Traces of strong bases could potentially induce the disproportionation of 2-furaldehyde into furoic acid and furfuryl alcohol. | 1. While the Corey-Fuchs reaction conditions are not typically basic, ensure that no basic contaminants are introduced into the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound from 2-furaldehyde?
A1: The most common and effective method is the Corey-Fuchs reaction . This reaction converts an aldehyde into a 1,1-dibromoalkene using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[3][4][5]
Q2: What is the major byproduct in this synthesis, and why is it problematic?
A2: The major byproduct is triphenylphosphine oxide (TPPO) .[1] It is formed from the reaction of triphenylphosphine with the oxygen from the aldehyde. TPPO can complicate purification because it is a highly polar and crystalline solid that can co-crystallize with the product or streak on silica gel during chromatography.[6][7]
Q3: My yield of this compound is consistently low. What are the most likely reasons?
A3: Low yields can stem from several factors:
-
Moisture: The reaction is sensitive to moisture, which can consume the reactive intermediates. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Reagent Quality: Use pure 2-furaldehyde and high-quality triphenylphosphine and carbon tetrabromide.
-
Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction between PPh₃ and CBr₄.
-
Workup Losses: The product can be lost during purification steps, especially if emulsions form during extractions.
Q4: Can I use a different phosphine or brominating agent?
A4: While triphenylphosphine and carbon tetrabromide are the standard reagents for the Corey-Fuchs reaction, other phosphines and brominating agents can be used.[3] However, this may require significant optimization of the reaction conditions.
Q5: How can I confirm the formation of this compound?
A5: The product can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Corey-Fuchs dibromo-olefination of an aldehyde.
| Parameter | Value/Condition | Notes |
| Reagent Stoichiometry | ||
| 2-Furaldehyde | 1.0 eq | Limiting Reagent |
| Carbon Tetrabromide (CBr₄) | 1.5 - 2.0 eq | |
| Triphenylphosphine (PPh₃) | 3.0 - 4.0 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | Addition of reagents is typically done at 0 °C. |
| Reaction Time | 1 - 24 hours | Monitored by TLC. |
| Yield | ||
| Expected Yield of this compound | 75-90% | Yields can vary based on reaction scale and purity of reagents.[1][4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Corey-Fuchs Reaction
Materials:
-
2-Furaldehyde
-
Carbon Tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Silica Gel
-
Standard, flame-dried glassware for anhydrous reactions
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen or argon inlet.
-
To the flask, add triphenylphosphine (3.0 eq) and dissolve it in anhydrous DCM.[1]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon tetrabromide (1.5 eq) to the cooled solution. The mixture may turn into a thick, yellowish slurry. Stir at 0 °C for 15-30 minutes.[1]
-
Add a solution of 2-furaldehyde (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting aldehyde.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To the crude residue, add cold hexanes and stir vigorously to precipitate the triphenylphosphine oxide.[1]
-
Filter the mixture through a pad of celite or a sintered glass funnel, washing with additional cold hexanes.
-
Concentrate the filtrate to obtain the crude this compound.
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If necessary, further purify the product by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).[1]
Visualizations
Caption: Corey-Fuchs reaction pathway and troubleshooting logic.
Caption: Potential side reactions in the synthesis.
References
- 1. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2-(2,2-Dibromovinyl)furan
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing catalyst loading in the cross-coupling of 2-(2,2-dibromovinyl)furan.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My cross-coupling reaction with this compound is showing low to no yield. What are the primary causes?
A1: Low or no yield in cross-coupling reactions involving this compound can stem from several factors. The gem-dibromoalkene functionality presents unique challenges. Here are the most common culprits and their solutions:
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Inactive Catalyst: The palladium catalyst, especially in its Pd(0) state, is sensitive to air and moisture. Ensure your catalyst is fresh and has been stored under an inert atmosphere. If using a Pd(II) precatalyst, ensure its complete reduction to the active Pd(0) species. Consider using more stable and readily activated precatalysts like those developed by Buchwald.[1]
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Inappropriate Ligand: The choice of ligand is critical for stabilizing the catalytic species and facilitating the oxidative addition and reductive elimination steps. For electron-rich substrates like furans, bulky and electron-rich phosphine ligands are often beneficial.
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Suboptimal Base: The base plays a crucial role in the catalytic cycle. Its strength and solubility can significantly impact the reaction rate and yield. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often necessary.
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Poor Solvent Choice: The solvent must be able to dissolve all reaction components and be compatible with the reaction conditions. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.
-
Incorrect Temperature: Cross-coupling reactions are often sensitive to temperature. If the temperature is too low, the reaction may be sluggish. If it's too high, catalyst decomposition or side reactions can occur.
Q2: What is a typical starting catalyst loading for the cross-coupling of this compound?
A2: For initial experiments, a palladium catalyst loading of 1-5 mol% is a common starting point. For more challenging substrates or less reactive coupling partners, starting at the higher end of this range (3-5 mol%) is advisable. Once reaction conditions are established, the catalyst loading can be optimized to be more cost-effective, especially for larger-scale synthesis.
Q3: I am observing the formation of side products. How can I improve the selectivity of my reaction?
A3: Side product formation is a common issue. Here are some strategies to improve selectivity:
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Homocoupling: The formation of homocoupled products (dimers of your starting materials) can occur, especially at higher temperatures or if the catalyst is not efficient. Lowering the reaction temperature or screening different catalyst/ligand combinations can mitigate this.
-
Protodebromination: The replacement of a bromine atom with a hydrogen atom can be a significant side reaction. This is often promoted by moisture or acidic impurities. Ensuring anhydrous conditions and using a suitable base can help.
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Double Coupling vs. Mono-coupling: With a dibromo substrate, controlling the reaction to achieve selective mono- or di-substitution can be challenging. Carefully controlling the stoichiometry of the coupling partner is crucial. For mono-arylation in a Stille coupling, for instance, using a slight excess of the organostannane (0.9-1.1 equivalents) is recommended.[2]
Q4: How do I choose the right type of cross-coupling reaction (e.g., Suzuki, Stille, Heck, Sonogashira) for my this compound substrate?
A4: The choice of reaction depends on the desired final product and the available coupling partner:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl or vinyl boronic acids or esters. It is widely used due to the commercial availability and stability of boronic acids.
-
Stille Coupling: Employs organostannanes and is known for its tolerance of a wide range of functional groups.[3] However, the toxicity of tin reagents is a significant drawback.
-
Heck Reaction: Used for coupling with alkenes. The reaction conditions can be optimized to control the regioselectivity of the addition.
-
Sonogashira Coupling: Specifically for coupling with terminal alkynes to form enynes. This reaction often requires a copper(I) co-catalyst.
Data Presentation: Catalyst Loading Optimization
Since direct quantitative data for the cross-coupling of this compound is scarce in the literature, the following table provides representative data for analogous gem-dihaloalkene and furan systems to guide optimization.
| Coupling Reaction | Substrate Analogue | Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromobenzofuran | Pd(II) complex | 1 | K₂CO₃ | EtOH/H₂O | 80 | Moderate | [4] |
| 3 | 97 | [4] | ||||||
| 4 | Moderate | [4] | ||||||
| Stille | gem-Dibromoolefin | Pd₂(dba)₃ | 2.5 | - | Toluene | 110 | High | [4] |
| Pd(PPh₃)₄ | 5 | - | Toluene | 110 | High | [4] | ||
| Sonogashira | 2-Amino-3-bromopyridine | Pd(CF₃COO)₂ | 2.5 | Et₃N | DMF | 100 | 96 | [5] |
| 5 | 92 | [5] | ||||||
| Heck | Aryl Bromide | Pd(OAc)₂ | 0.5 | K₂CO₃ | DMA | 130-140 | 56-94 |
Experimental Protocols
The following are generalized protocols that can be adapted for the cross-coupling of this compound. Note: These protocols are starting points and will likely require optimization for your specific substrate and coupling partner.
General Procedure for Palladium-Catalyzed Cross-Coupling
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Reaction Setup: To a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the coupling partner (1.1-1.5 equiv for mono-coupling, 2.2-2.5 equiv for di-coupling), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a precatalyst) and the appropriate ligand if necessary. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Catalyst Loading Optimization
Caption: A logical workflow for troubleshooting and optimizing catalyst loading.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
Overcoming solubility issues of 2-(2,2-Dibromovinyl)furan in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2,2-Dibromovinyl)furan in organic solvents.
Troubleshooting Guide
Issue: Compound is poorly soluble or insoluble in a desired organic solvent.
Initial Assessment Workflow
The following workflow outlines the initial steps to assess and address solubility challenges.
Preventing decomposition of 2-(2,2-Dibromovinyl)furan during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and reaction of 2-(2,2-dibromovinyl)furan. Our goal is to help you minimize decomposition and maximize yield and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to decomposition through two main pathways:
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Acid-catalyzed hydrolysis and polymerization: The furan ring is sensitive to acidic conditions, which can lead to ring opening and subsequent polymerization.[1][2]
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Base-mediated dehydrobromination: The gem-dibromovinyl group can undergo elimination of HBr in the presence of a strong base, leading to the formation of 2-ethynylfuran (a terminal alkyne). This is a common side reaction, especially when using organolithium reagents.[3][4][5][6]
Q2: My synthesis of this compound via the Corey-Fuchs reaction has a low yield. What are the likely causes?
A2: Low yields in the Corey-Fuchs reaction with 2-furaldehyde are often due to:
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Incomplete formation of the phosphorus ylide: Ensure that your triphenylphosphine and carbon tetrabromide are pure and the reaction is performed under strictly anhydrous conditions.
-
Side reactions of the ylide: The ylide can react with moisture or other electrophiles present in the reaction mixture.
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Decomposition of the product during workup: The use of strong bases or prolonged exposure to even mild acidic conditions during extraction can degrade the product.
-
Formation of the alkyne byproduct: If a slight excess of a strong base is used or if the temperature is not carefully controlled, the desired dibromoalkene can be converted to the corresponding alkyne.[3][4][7]
Q3: How can I purify this compound from its primary decomposition product, 2-ethynylfuran?
A3: Purification can be effectively achieved by:
-
Column chromatography: Using a silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) can separate the more polar 2-ethynylfuran from the desired this compound.
-
Fractional distillation under reduced pressure: This method is suitable for larger scale purifications, taking advantage of the different boiling points of the two compounds.
Troubleshooting Guides
Issue 1: Decomposition During Synthesis (Corey-Fuchs Reaction)
Symptom: Low yield of this compound and formation of a significant amount of 2-ethynylfuran, as identified by GC-MS or NMR.
Root Cause: The gem-dibromoalkene intermediate or the final product is reacting with the strong base (e.g., n-BuLi) used in the subsequent step of the Corey-Fuchs reaction to form the alkyne.[3][4][6]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Stoichiometry of Base | Carefully control the stoichiometry of the strong base. Use no more than the required two equivalents for the conversion of the dibromoalkene to the alkyne if that is the desired product. If isolating the dibromoalkene, avoid strong bases in the workup. | Excess strong base will promote the elimination reaction to form the alkyne. |
| 2. Temperature Control | Maintain a low temperature (typically -78 °C) during the addition of the strong base.[7] | Higher temperatures increase the rate of the elimination reaction. |
| 3. Quenching | Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) before allowing it to warm to room temperature. | This neutralizes the strong base and prevents further reaction with the product as the temperature rises. |
| 4. Workup | Use a neutral or slightly basic aqueous workup. Avoid acidic conditions which can degrade the furan ring. | The furan ring is sensitive to acid-catalyzed hydrolysis and polymerization.[1][2] |
Experimental Workflow: Minimizing Decomposition during Corey-Fuchs Reaction
References
- 1. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Corey-Fuchs Reaction [organic-chemistry.org]
- 5. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
Technical Support Center: Sonogashira Coupling with 2-(2,2-Dibromovinyl)furan
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 2-(2,2-Dibromovinyl)furan in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the primary causes?
A1: Low or no yield in a Sonogashira coupling with this compound can stem from several factors. The most critical aspects to verify are the quality and activity of your catalyst and reagents, as well as the reaction conditions. Ensure your palladium catalyst and any copper co-catalyst are fresh and have been stored under an inert atmosphere to prevent degradation.[1] It is also crucial to maintain anhydrous and anaerobic conditions, as the presence of oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[2] Thoroughly degassing your solvent and running the reaction under an inert atmosphere like argon or nitrogen is essential.
Q2: I am observing a mixture of mono- and di-alkynylated products. How can I selectively synthesize the mono-alkynylated product?
A2: Achieving selective mono-alkynylation of a geminal dibromide like this compound can be challenging. To favor the formation of the mono-alkynylated product, you can try the following strategies:
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Stoichiometry Control: Use a slight excess of the this compound relative to the terminal alkyne (e.g., 1.2 : 1).
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Lower Reaction Temperature: Running the reaction at a lower temperature can help to slow down the second coupling event.
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Choice of Catalyst and Ligand: A less reactive catalyst system or a bulkier phosphine ligand might favor mono-substitution due to steric hindrance around the palladium center after the first coupling.
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Slow Addition: The slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the alkyne, thereby reducing the likelihood of the second coupling.
Q3: Conversely, how can I promote the formation of the di-alkynylated product?
A3: To favor the formation of the di-alkynylated product, you should aim for conditions that drive the reaction to completion:
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Stoichiometry: Use a molar excess of the terminal alkyne (e.g., 2.2 to 2.5 equivalents).
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Higher Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the second, often slower, coupling step.
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Longer Reaction Time: Ensure the reaction is allowed to run for a sufficient duration to allow for the second coupling to occur. Monitoring the reaction by TLC or GC/MS is recommended.
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More Active Catalyst System: A more active palladium catalyst or a less sterically hindered ligand may facilitate the second oxidative addition.
Q4: I am observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?
A4: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[2] To minimize this:
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Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While often requiring slightly harsher conditions or specific ligands, this completely eliminates the primary catalyst for Glaser coupling.
-
Fresh Reagents: Use high-purity terminal alkyne and ensure your amine base is free of peroxide impurities.
Q5: Are there any specific considerations for the furan ring in this compound during the Sonogashira coupling?
A5: While the furan ring is generally stable under Sonogashira conditions, it is an electron-rich heterocycle. In some cases, electron-rich substrates can be less reactive in the oxidative addition step. If you are experiencing low reactivity, you might consider using a more electron-rich phosphine ligand to facilitate the oxidative addition to the palladium(0) center. Additionally, ensure that your reaction conditions are not overly acidic or basic, which could potentially affect the stability of the furan ring over long reaction times at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | Inactive catalyst | Use a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere. |
| Poor quality reagents | Purify starting materials (alkyne and dibromovinylfuran) if necessary. Use a dry, high-purity amine base. | |
| Insufficiently inert atmosphere | Thoroughly degas the solvent and reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | |
| Inappropriate reaction temperature | For less reactive substrates, gradually increase the reaction temperature. Monitor for decomposition. | |
| Formation of a Mixture of Mono- and Di-substituted Products | Uncontrolled stoichiometry | Carefully control the molar ratio of the reactants. For mono-substitution, use a slight excess of the dibromovinylfuran. For di-substitution, use an excess of the alkyne. |
| Reaction time and temperature | For mono-substitution, try shorter reaction times and lower temperatures. For di-substitution, use longer reaction times and higher temperatures. | |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Rigorously degas all solvents and reagents. Use Schlenk techniques or a glovebox. |
| Copper-catalyzed side reaction | Consider switching to a copper-free Sonogashira protocol. | |
| Decomposition of Starting Material or Product | High reaction temperature | Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating. |
| Incompatible solvent or base | Screen different solvents and bases. Ensure the chosen conditions are compatible with the furan moiety. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | Use a ligand that better stabilizes the palladium catalyst. Ensure a strictly inert atmosphere. THF as a solvent has been anecdotally reported to sometimes promote palladium black formation. |
Experimental Protocol: General Procedure for Sonogashira Coupling of this compound
This protocol provides a general starting point and may require optimization for specific terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI) (for copper-co-catalyzed reaction)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Anhydrous, degassed amine base (e.g., triethylamine or diisopropylamine)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., 2-5 mol%) and, if applicable, copper(I) iodide (e.g., 3-10 mol%).
-
Add this compound (1.0 eq) and the degassed solvent.
-
Add the degassed amine base (2-5 eq).
-
Add the terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation).
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Typical Reaction Parameters
| Parameter | For Mono-alkynylation | For Di-alkynylation |
| Equivalents of Alkyne | 1.0 - 1.2 | 2.1 - 2.5 |
| Palladium Catalyst Loading | 1 - 5 mol% | 2 - 5 mol% |
| Copper(I) Iodide Loading | 2 - 10 mol% | 5 - 10 mol% |
| Base | Triethylamine, Diisopropylamine | Triethylamine, Diisopropylamine |
| Solvent | THF, Toluene, DMF | THF, Toluene, DMF |
| Temperature | Room Temperature to 60 °C | 50 °C to 100 °C |
| Reaction Time | 2 - 12 hours | 12 - 48 hours |
Visualizations
Caption: Troubleshooting workflow for the Sonogashira coupling.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Scaling up the synthesis of 2-(2,2-Dibromovinyl)furan for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 2-(2,2-dibromovinyl)furan, a crucial intermediate for various research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the Corey-Fuchs reaction.[1][2][3] This reaction involves the treatment of 2-furaldehyde with a phosphonium ylide generated in situ from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[4][5]
Q2: I am observing a low yield of the desired this compound. What are the potential causes and solutions?
A2: Low yields can stem from several factors. One common issue is the incomplete formation of the dibromomethylenephosphorane ylide. To address this, ensure that the triphenylphosphine and carbon tetrabromide are of high purity and the reaction is conducted under strictly anhydrous conditions. The addition of zinc dust can sometimes improve yields and simplify product separation.[1][4] Another potential cause is the premature quenching of the ylide. Ensure the dropwise addition of 2-furaldehyde at a low temperature (typically 0 °C) to control the reaction exotherm.
Q3: My reaction mixture is turning dark, and I'm getting a lot of side products. What is happening?
A3: A dark reaction mixture often indicates polymerization of the furan ring or decomposition of the product. Furan and its derivatives can be sensitive to acidic conditions and prolonged heating. To mitigate this, it is crucial to maintain the reaction at the recommended temperature and minimize the reaction time. Purification of the crude product should be performed promptly after the reaction is complete.
Q4: What is the best method for purifying the crude this compound?
A4: The primary purification method is column chromatography on silica gel. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate, is typically effective. It is important to remove the triphenylphosphine oxide byproduct, which can be achieved by trituration with a non-polar solvent like cold hexanes before chromatography.[5]
Q5: Can this reaction be scaled up for larger quantities?
A5: Yes, the Corey-Fuchs reaction can be scaled up. However, for larger-scale synthesis, managing the exotherm during the addition of reagents is critical. A jacketed reactor with efficient cooling is recommended. Additionally, the removal of the large quantities of triphenylphosphine oxide generated can be challenging. An alternative workup involving filtration and thorough washing of the solid byproduct is often necessary. For large-scale preparations, methods have been developed to address the difficult removal of triphenylphosphine oxide.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| No reaction or very slow reaction | Inactive reagents (moisture contamination). | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or purified solvents and reagents. |
| Low reaction temperature. | While the initial ylide formation and aldehyde addition are done at low temperatures, the reaction may need to be slowly warmed to room temperature to go to completion.[5] Monitor the reaction by TLC. | |
| Formation of a white precipitate (triphenylphosphine oxide) but no desired product | Aldehyde is not reacting with the ylide. | Check the purity of the 2-furaldehyde. Consider redistilling it if it is old or appears discolored. |
| Low yield after purification | Loss of product during workup and chromatography. | This compound can be somewhat volatile. Avoid excessive heating during solvent removal. Use a well-packed chromatography column and carefully select the eluent system to ensure good separation. |
| Incomplete reaction. | Increase the reaction time or slightly increase the equivalents of triphenylphosphine and carbon tetrabromide. Monitor the reaction progress by TLC until the starting material (2-furaldehyde) is consumed. | |
| Product decomposes on silica gel column | Acidity of the silica gel. | Neutralize the silica gel by washing it with a dilute solution of triethylamine in the eluent system before packing the column. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
2-Furaldehyde
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Silica Gel
Procedure:
-
Ylide Formation: To a solution of triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane cooled to 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 equivalent) portion-wise. The solution will turn from colorless to a yellow-orange suspension. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Aldehyde: Slowly add a solution of 2-furaldehyde (1.0 equivalent) in anhydrous dichloromethane to the ylide suspension at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Triturate the resulting crude solid with cold hexanes to precipitate most of the triphenylphosphine oxide. Filter the mixture and concentrate the filtrate. Purify the remaining crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Reaction Temperature | 0 °C to Room Temperature | Initial ylide formation and aldehyde addition at 0 °C is crucial to control the exotherm. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Equivalents of PPh₃ | 2.0 - 4.0 eq. | Higher equivalents can improve yield but increase the purification burden. |
| Equivalents of CBr₄ | 1.0 - 2.0 eq. | |
| Typical Yield | 60 - 85% | Yields can vary based on scale, purity of reagents, and purification efficiency. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
Common pitfalls in the handling of dibromovinyl compounds
Technical Support Center: Dibromovinyl Compounds
Welcome to the technical support center for handling dibromovinyl compounds. This guide is tailored for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during experimentation with these versatile synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with dibromovinyl compounds?
A1: Dibromovinyl compounds can be hazardous and require careful handling. Many are classified as toxic if swallowed and harmful in contact with skin or if inhaled.[1] They can cause skin irritation and serious eye damage, as well as respiratory irritation.[1] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including protective gloves (Viton® is recommended), clothing, and eye/face protection.[1][2] Ensure an eye bath and safety shower are readily accessible.[1] In case of accidental contact, immediately wash the affected area and seek medical attention.[1]
Q2: My dibromovinyl compound appears to be degrading upon storage. How can I prevent this?
A2: Dibromovinyl compounds can be sensitive to light and air.[1] It is recommended to store them in a cool, well-ventilated area in a tightly closed container, preferably the original packaging.[1] Some may be light-sensitive, so storing them in an amber vial or a dark location is advisable. For long-term storage, refrigeration may be necessary, but always consult the product-specific storage recommendations.[2]
Q3: I am observing significant formation of a terminal alkyne byproduct in my reaction. What is causing this?
A3: The formation of a terminal alkyne from a geminal dibromovinyl compound is a common side reaction, typically occurring through a double dehydrohalogenation process.[3] This is often promoted by the use of a strong base. If this is not the desired outcome, you may need to adjust your reaction conditions, such as using a milder base or carefully controlling the stoichiometry of the base used.
Q4: My cross-coupling reaction with a dibromovinyl compound is giving a low yield. What are the common causes?
A4: Low yields in cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille) involving dibromovinyl compounds can stem from several factors. These include impure starting materials, inactive catalysts, inappropriate choice of ligands or base, and non-optimal reaction temperature or time.[4][5] It is crucial to ensure all reagents are pure and the reaction is performed under an inert atmosphere, as oxygen can deactivate the palladium catalyst.[6]
Troubleshooting Guide
Below are common problems encountered during reactions with dibromovinyl compounds and steps to resolve them.
Problem 1: Low Yield in Sonogashira Coupling
| Symptom | Potential Cause | Recommended Solution |
| No or minimal product formation. | Inactive palladium catalyst. | Use a fresh batch of palladium catalyst. Ensure the reaction is conducted under strictly anaerobic conditions.[7] |
| Insufficiently strong base. | The base is crucial for deprotonating the terminal alkyne.[8] Consider using a stronger amine base like diisopropylamine or triethylamine.[8] | |
| Copper(I) co-catalyst poisoning. | Ensure the absence of impurities that could poison the copper catalyst. Use high-purity reagents and solvents. | |
| Significant amount of homocoupled alkyne (Glaser coupling). | Reaction conditions favor homocoupling. | Consider switching to a copper-free Sonogashira protocol, which can minimize this side reaction.[9][10] |
| Reaction stalls before completion. | Catalyst deactivation over time. | Higher temperatures can sometimes lead to catalyst decomposition.[8] Try running the reaction at a lower temperature for a longer duration. |
Problem 2: Poor Stereoselectivity or Isomerization
| Symptom | Potential Cause | Recommended Solution |
| A mixture of (E) and (Z) isomers is obtained when a stereospecific reaction was expected. | Isomerization of the dibromovinyl starting material or product. | Some dibromovinyl compounds can isomerize under thermal or basic conditions. Analyze the stereochemical purity of your starting material. Consider milder reaction conditions (lower temperature, weaker base). |
| Non-stereospecific reaction mechanism. | The choice of catalyst and ligands can influence the stereochemical outcome of cross-coupling reactions. Review the literature for catalyst systems known to promote stereoretention for your specific transformation. |
Problem 3: Formation of Monobromovinyl or Alkyne Byproducts in Stille Coupling
| Symptom | Potential Cause | Recommended Solution |
| The major product is the monobrominated alkene instead of the desired disubstituted product. | Incomplete reaction or selective reaction at one bromine atom. | The reactivity of the two bromine atoms can differ. Driving the reaction to completion may require extended reaction times, higher temperatures, or an excess of the organostannane reagent.[11] |
| Ligand choice favors mono-coupling. | The ligand on the palladium catalyst can influence the product distribution. For the synthesis of trisubstituted alkenes, tris(2-furyl)phosphine (TFP) has been shown to be effective in promoting the formation of (Z)-bromoalkenes.[11] | |
| Formation of an internal alkyne as the major product. | Reaction conditions favor elimination after the first coupling. | The use of a highly dipolar solvent like DMF can favor the formation of internal alkynes.[11] More reactive organostannanes may require an electron-rich ligand to promote alkyne formation.[11] |
Experimental Protocols
General Protocol for Sonogashira Coupling of a Dibromovinyl Compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dibromovinyl compound (1.0 eq) in a suitable solvent (e.g., THF or DMF).[8]
-
Addition of Reagents : To the solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.025 eq), the amine base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[8]
-
Reaction Monitoring : Stir the reaction mixture at room temperature.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9] If the reaction is slow, gentle heating (e.g., 40-60 °C) may be applied.[9]
-
Workup : Once the reaction is complete, dilute the mixture with an etheral solvent (e.g., diethyl ether) and filter through a pad of Celite®.[8] Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[8]
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8] Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]
General Protocol for Stille Coupling of a Dibromovinyl Compound
This protocol is a general guideline and should be optimized for specific substrates and desired products.
-
Reaction Setup : In a degassed, dry solvent (e.g., DMF), dissolve the dibromovinyl compound (1.0 eq) and the organostannane reagent (2.0 eq).[12]
-
Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq) to the mixture and degas for an additional 5 minutes.[12]
-
Reaction Conditions : Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.[12] Monitor the reaction by TLC until the starting material is consumed.[12]
-
Workup : Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.[12]
-
Purification : Dry the organic extracts over Na₂SO₄, concentrate in vacuo, and purify the residue as needed.[12]
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[8][10]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Refinement of work-up procedures for reactions with 2-(2,2-Dibromovinyl)furan
This guide provides troubleshooting advice and frequently asked questions for researchers working with 2-(2,2-dibromovinyl)furan and its subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: Like many furan derivatives, this compound can be sensitive to strong acids, which may cause polymerization or ring-opening.[1][2] It is advisable to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Avoid contact with strong oxidizing agents.
Q2: What are the main stability concerns for the furan ring during reactions and work-up?
A2: The furan ring is susceptible to degradation under strongly acidic conditions.[2][3][4][5] Protonation can lead to reactive intermediates that trigger polymerization.[1] It is crucial to use neutral or basic conditions when possible. During aqueous work-ups, avoid strong acid washes if your product retains the furan moiety and is not protected by electron-withdrawing groups.
Q3: Can I use polar aprotic solvents like DMF or DMSO for reactions?
A3: Yes, polar aprotic solvents like DMF and DMSO can be used and may even have a stabilizing effect on the furan ring.[3][4][5] However, their high boiling points and miscibility with water can complicate the work-up procedure. Complete removal of these solvents is often necessary before product isolation.
Troubleshooting Guide: Sonogashira Coupling Reactions
A common application of this compound is in Sonogashira cross-coupling reactions. Below are common issues and their solutions.
Q4: My Sonogashira reaction is sluggish or fails to proceed. What are the common causes?
A4: Failure of a Sonogashira coupling can be attributed to several factors:
-
Inactive Catalysts: The Palladium (Pd) and Copper (Cu) catalysts are sensitive to air and moisture. Ensure you are using fresh, high-quality catalysts and properly degassed solvents.[6] Anecdotal evidence suggests that using anhydrous and anaerobic conditions is critical.[7]
-
Impure Reagents: The amine base (e.g., triethylamine) can oxidize over time; distilling it prior to use can be beneficial.[6] Similarly, ensure the terminal alkyne is pure.
-
Low Temperature: While many Sonogashira reactions proceed at room temperature, di-substituted substrates like this compound may require heating to achieve good conversion.[8]
Q5: My reaction mixture turns black immediately, and I only recover starting material. What does this indicate?
A5: The rapid formation of a black precipitate often indicates the decomposition of the palladium catalyst to palladium black.[6] This can be promoted by certain solvents, like THF, or by impurities in the reaction mixture.[6]
-
Solution: Try switching to a different solvent system, such as using the amine base as the solvent. Ensure all reagents are pure and the system is thoroughly degassed before adding the catalyst.
Q6: I am seeing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this?
A6: Homocoupling is a common side reaction catalyzed by the copper co-catalyst.
-
Solution: This issue can often be mitigated by running the reaction under copper-free conditions, although this may require a different palladium catalyst/ligand system and potentially higher temperatures.[9] Alternatively, ensure slow addition of the alkyne to the reaction mixture to maintain its low concentration relative to the aryl halide.
Table 1: Typical Sonogashira Reaction Parameters
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | Standard, effective catalysts for Sonogashira reactions.[9] |
| Copper Co-catalyst | CuI (2-10 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and often as a solvent.[6][8] |
| Solvent | THF, DMF, or neat amine base | Solvent choice can impact catalyst stability and reaction rate.[6][8] |
| Temperature | 25°C to 100°C | May require heating for di-substitution or with less reactive substrates.[8] |
Troubleshooting Guide: Reaction Work-up & Purification
Q7: I am struggling with emulsion formation during the aqueous work-up. How can I resolve this?
A7: Emulsions are common when using solvents like THF or benzene, or when insoluble byproducts are present.[10][11][12]
-
Solution 1: Add a saturated aqueous solution of NaCl (brine).[11] The increased ionic strength of the aqueous layer can help break the emulsion.
-
Solution 2: If the emulsion persists, filter the entire mixture through a pad of Celite®. This can help remove particulate matter that stabilizes the emulsion.[11]
-
Solution 3: If practical, remove the organic solvent via rotary evaporation before initiating the aqueous work-up.[10][11][12]
Q8: How do I effectively remove high-boiling polar solvents like DMF or DMSO?
A8: These solvents are fully miscible with water. The most effective removal method is to dilute the reaction mixture with a large volume of water and then extract the product with a nonpolar organic solvent (e.g., ethyl acetate, diethyl ether).
-
Rule of Thumb: Use at least 5-10 volumes of water for every volume of DMF or DMSO.[11] Perform multiple extractions (3-5 times) with the organic solvent to ensure complete recovery of the product. The polar solvent will be partitioned into the aqueous layer.[10]
Q9: My product is very nonpolar. How can I prevent it from precipitating during purification?
A9: For nonpolar products, standard purification by silica gel chromatography can sometimes be challenging.
-
Solution 1: Use a less polar eluent system, such as hexane/ether or hexane/pentane mixtures. Suspending the crude residue in a minimal amount of a slightly more polar solvent (like ether) before loading it onto a silica plug can help.[11]
-
Solution 2: If the product is stable and relatively non-polar, filtering the concentrated reaction mixture through a plug of silica gel with a nonpolar solvent can remove more polar impurities, like triphenylphosphine oxide (a common byproduct from Wittig or Mitsunobu reactions).[11]
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is a general guideline and should be adapted based on the specific reaction and product properties.
-
Quench Reaction: Cool the reaction mixture to 0°C (if necessary) and quench by slowly adding an appropriate aqueous solution (e.g., water, saturated NH₄Cl).
-
Solvent Removal (if applicable): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, it is often best to remove the solvent by rotary evaporation first.[10][12][13]
-
Dilution & Extraction: Dilute the mixture with an extraction solvent (e.g., ethyl acetate, dichloromethane) and water.[13] Transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (to remove water-soluble reagents/solvents).
-
Saturated NaHCO₃ (if the reaction was acidic and needs neutralization).
-
Brine (to remove excess water and help prevent emulsions).[11]
-
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[13]
Table 2: Solvent Properties and Work-up Considerations
| Solvent | Boiling Point (°C) | Work-up Notes |
| THF | 66 | Water-miscible. Can cause emulsions. Best to remove by rotary evaporation before work-up.[10][11][12] |
| Acetonitrile | 82 | Water-miscible. Remove by rotary evaporation to avoid losing polar products into the aqueous layer.[10][12] |
| DMF | 153 | Water-miscible. Remove by washing with large volumes of water during extraction.[10][11] |
| DCM | 40 | Water-immiscible. Denser than water, which can be convenient for extractions.[14] |
| Ethyl Acetate | 77 | Water-immiscible. Common extraction solvent, less dense than water.[14] |
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. ijabbr.com [ijabbr.com]
- 3. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. prezi.com [prezi.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Workup [chem.rochester.edu]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. Workup [chem.rochester.edu]
Validation & Comparative
Comparative 1H and 13C NMR Spectral Analysis of 2-(2,2-Dibromovinyl)furan and Related Vinylfurans
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 2-(2,2-Dibromovinyl)furan. This guide provides a comparative analysis with related vinylfuran derivatives, detailed experimental protocols for NMR data acquisition, and a logical workflow for spectral analysis.
This report details the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral properties of this compound, a halogenated organic compound of interest in synthetic chemistry. For a comprehensive understanding and to provide a frame of reference, its spectral data is compared with those of structurally related vinylfurans: 2-vinylfuran, and 2-(2-nitrovinyl)furan. This comparison highlights the influence of substituents on the vinyl group on the chemical shifts of the furan ring and vinyl protons and carbons.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR chemical shifts for this compound and its analogues are summarized in the tables below. These values are crucial for the structural elucidation and purity assessment of these compounds. The data reveals distinct patterns in chemical shifts that can be attributed to the electronic effects of the substituents on the vinyl moiety.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-3 | H-4 | H-5 | Vinyl-H | Solvent |
| This compound | 6.51 (d, 3.4) | 6.42 (dd, 3.4, 1.8) | 7.42 (d, 1.8) | 7.18 (s) | CDCl₃ |
| 2-Vinylfuran | ~6.2-6.4 | ~6.3 | ~7.3 | ~5.2 (dd), ~5.7 (dd), ~6.5 (dd) | CDCl₃ |
| 2-(2-Nitrovinyl)furan | 6.9 | 6.5 | 7.8 & 7.55 & 7.45 | - | - |
Reported as δ (ppm) and coupling constants (J) in Hz where available. Note: Data for 2-vinylfuran is approximated from typical ranges, and specific vinyl proton shifts can vary.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | Vinyl-C1 | Vinyl-C2 | Solvent |
| This compound | 150.1 | 112.1 | 111.8 | 144.0 | 129.2 | 89.9 | CDCl₃ |
| 2-Vinylfuran | ~152 | ~110 | ~111 | ~142 | ~128 | ~114 | CDCl₃ |
| 2-(2-Nitrovinyl)furan | 147.1 | 113.6 | 120.3 | 146.8 | 125.7 | 135.0 | - |
Note: Data for 2-vinylfuran is approximated from typical ranges.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, representative of standard practices in organic chemistry laboratories.
Sample Preparation:
Approximately 5-10 mg of the analyte, such as this compound, is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) within a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to minimize overlapping solvent signals with those of the analyte. For quantitative analysis, an internal standard can be added, although modern spectrometers are often calibrated using the residual solvent peak.
Instrumentation and Data Acquisition:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Spectroscopy: The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. A relaxation delay of 1-2 seconds is commonly used between pulses.
-
¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon atom.
Data Processing:
The raw data, known as the Free Induction Decay (FID), is processed using Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).
Logical Workflow for NMR Spectral Analysis
The process of analyzing the ¹H and ¹³C NMR spectra to confirm the structure of a molecule like this compound follows a systematic approach. This workflow is illustrated in the diagram below.
Caption: Workflow for NMR spectroscopic analysis.
A Comparative Analysis of the Reactivity of 2-(2,2-Dibromovinyl)furan and 2-Vinylfuran
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Influence of Vinyl Bromination on Furan Chemistry
This guide provides a comprehensive comparison of the chemical reactivity of 2-(2,2-dibromovinyl)furan and its non-halogenated counterpart, 2-vinylfuran. Understanding the distinct reactivity profiles of these two compounds is crucial for their effective utilization in organic synthesis and the development of novel pharmaceutical agents. The introduction of the gem-dibromovinyl group significantly alters the electronic properties of the molecule, leading to notable differences in its behavior in key chemical transformations, including electrophilic addition and cycloaddition reactions.
Executive Summary of Comparative Reactivity
The presence of two electron-withdrawing bromine atoms on the vinyl substituent in this compound renders its double bond significantly less nucleophilic compared to the unsubstituted vinyl group in 2-vinylfuran. This fundamental electronic difference dictates the divergent reactivity of these two molecules.
| Reaction Type | This compound | 2-Vinylfuran | Rationale |
| Electrophilic Addition | Significantly less reactive | More reactive | The electron-withdrawing dibromovinyl group deactivates the double bond towards electrophilic attack. |
| Diels-Alder Reaction | Less reactive as a diene | More reactive as a diene | The electron-withdrawing nature of the substituent deactivates the furan ring, making it a less effective diene. |
| Nucleophilic Substitution | Susceptible at the vinylic carbons | Not susceptible | The bromine atoms act as leaving groups, enabling nucleophilic substitution at the vinyl position. |
Electrophilic Addition: A Tale of Two Double Bonds
The vinyl group of 2-vinylfuran readily participates in electrophilic addition reactions. The pi electrons of the double bond act as a nucleophile, attacking electrophilic species.
In stark contrast, the double bond of this compound is electronically deactivated. The strong -I (inductive) effect of the two bromine atoms withdraws electron density from the carbon-carbon double bond, making it a poor nucleophile. Consequently, this compound is significantly less reactive towards electrophiles. This reduced reactivity is analogous to the observed lower rate of electrophilic addition to vinyl chloride compared to ethene, where the electron-withdrawing chlorine atom deactivates the double bond.
Logical Relationship of Electrophilic Addition Reactivity
Caption: Electronic effects on electrophilic addition reactivity.
Diels-Alder Reactivity: The Furan Ring as a Diene
The furan ring can act as a diene in Diels-Alder reactions. The reactivity of the furan ring in this [4+2] cycloaddition is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring enhance its reactivity as a diene, while electron-withdrawing groups decrease its reactivity.[1][2][3]
The unsubstituted vinyl group in 2-vinylfuran has a mild electron-donating effect through resonance, thus activating the furan ring for Diels-Alder reactions. Conversely, the strongly electron-withdrawing dibromovinyl group in this compound deactivates the furan ring, making it a less potent diene.[1] This deactivation leads to slower reaction rates and may require more forcing conditions to achieve cycloaddition.
Experimental Workflow: Comparative Diels-Alder Reaction
Caption: Generalized workflow for comparing Diels-Alder reactivity.
Nucleophilic Substitution: A Unique Reaction Pathway for the Dibromo Derivative
A key difference in the reactivity of the two compounds lies in the susceptibility of this compound to nucleophilic substitution. The two bromine atoms on the vinyl carbon are good leaving groups, allowing for their displacement by nucleophiles. This opens up synthetic pathways that are not accessible with 2-vinylfuran, which does not have a suitable leaving group on the vinyl moiety.
Experimental Protocols
Synthesis of this compound via the Corey-Fuchs Reaction
This protocol describes the synthesis of this compound from furfural using the Corey-Fuchs reaction.[4][5][6][7][8]
Materials:
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Furfural
-
Dry Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi)
-
Dry Tetrahydrofuran (THF)
Procedure:
Step 1: Formation of the Dibromo-Wittig Reagent and Reaction with Furfural
-
To a solution of triphenylphosphine (2.0 eq) in dry DCM at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq) portionwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of furfural (1.0 eq) in dry DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Step 2 (Optional): Conversion to 2-Ethynylfuran
-
Dissolve the purified this compound in dry THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (2.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify to obtain 2-ethynylfuran.
Electrophilic Bromination of 2-Vinylfuran (Illustrative Protocol)
This protocol is for the bromination of an alkene and can be adapted for 2-vinylfuran to demonstrate electrophilic addition.
Materials:
-
2-Vinylfuran
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
Procedure:
-
Dissolve 2-vinylfuran (1.0 eq) in DCM in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in DCM dropwise with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume any excess bromine.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 2-(1,2-dibromoethyl)furan, can be purified by column chromatography if necessary.
Conclusion
The substitution of two hydrogen atoms with bromine on the vinyl group of 2-vinylfuran profoundly impacts its chemical reactivity. This compound exhibits diminished reactivity in electrophilic addition and Diels-Alder reactions due to the strong electron-withdrawing nature of the dibromo substituent. However, this deactivation is coupled with the emergence of a new reaction pathway: nucleophilic substitution at the vinylic position. These distinct reactivity profiles make each compound a valuable and unique building block for synthetic chemists, offering complementary routes to a diverse range of furan-containing molecules for applications in materials science and drug discovery. The choice between these two reagents will be dictated by the desired chemical transformation and the electronic demands of the reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04318D [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 6. Corey-Fuchs Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of haloalkenes is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are paramount for the formation of carbon-carbon bonds. This guide provides an objective comparison of the efficiency of these two powerful methods for the functionalization of 2-(2,2-dibromovinyl)furan, a versatile building block in medicinal chemistry. While direct comparative studies on this specific substrate are not extensively documented, this guide draws upon experimental data from closely related systems and the well-established principles of each reaction to provide a comprehensive analysis for researchers.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts[1][2] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups[2][3] |
| Reaction Conditions | Typically requires a base for activation of the boronic acid[4] | Often proceeds under neutral conditions |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove from the reaction mixture[3] |
Performance Comparison: Experimental Data and Projections
Direct experimental data comparing the Suzuki and Stille coupling for this compound is limited. However, a study on the Stille reaction of 1,1-dibromo-1-alkenes provides valuable insight into the expected reactivity of the target substrate.[5] For the Suzuki coupling, a representative protocol can be proposed based on successful couplings of similar vinyl halides and furan derivatives.[6][7]
Table 1: Comparison of Reaction Conditions and Yields
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst/Ligand | Base/Solvent | Temp. | Time | Yield (%) | Reference/Note |
| Stille Coupling | 1,1-dibromo-1-alkene | Aryl- or vinylstannane | Pd₂(dba)₃ / Tris(2-furyl)phosphine (TFP) | Toluene or 1,4-dioxane | RT | 1-2 h | Good to Excellent (for monocoupling) | [5] |
| Suzuki Coupling (Projected) | This compound | Aryl- or vinylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ / Dioxane/H₂O or Toluene | 80-100 °C | 12-24 h | Moderate to High (projected) | Based on general Suzuki protocols[8][9] |
Note: The yield for the Suzuki coupling is a projection based on typical efficiencies for similar substrates and may require optimization for this compound.
Experimental Protocols
General Experimental Procedure for Stille Coupling of a 1,1-Dibromo-1-alkene
This protocol is adapted from the successful monocoupling of 1,1-dibromo-1-alkenes.[5]
-
To a solution of the 1,1-dibromo-1-alkene (1.0 mmol) in toluene or 1,4-dioxane (5 mL) is added the organostannane (1.1 mmol).
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol) and tris(2-furyl)phosphine (TFP, 0.1 mmol) are then added.
-
The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (Z)-bromoalkene.
Representative General Experimental Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of a vinyl bromide and may require optimization for this compound.[8][9]
-
In a flask, the this compound (1.0 mmol), the aryl- or vinylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) are combined.
-
A palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol), is added.
-
A degassed solvent system, such as a mixture of toluene and water or dioxane and water, is added.
-
The mixture is heated to 80-100 °C and stirred under an inert atmosphere for 12-24 hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to yield the coupled product.
Mechanistic Overview and Key Differences
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][8] The fundamental difference lies in the transmetalation step.
In the Suzuki coupling , the organoboron reagent requires activation by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4]
In the Stille coupling , the organotin reagent is sufficiently reactive to transmetalate directly with the palladium complex without the need for a base.[1]
Figure 1. A comparison of the catalytic cycles for the Suzuki and Stille couplings.
Experimental Workflow Comparison
The choice between Suzuki and Stille coupling also impacts the experimental setup and workup procedures. The Stille coupling often requires more stringent inert atmosphere techniques due to the sensitivity of some palladium catalysts, while the workup for the Suzuki reaction is generally simpler due to the ease of removing boron byproducts.
Figure 2. A generalized comparison of the experimental workflows for Suzuki and Stille couplings.
Conclusion and Recommendations
Both Suzuki and Stille couplings are powerful methods for the functionalization of this compound. The choice between them will depend on the specific requirements of the synthesis.
The Stille coupling offers the advantage of mild, base-free reaction conditions and excellent functional group tolerance. This makes it a robust choice, particularly for complex substrates with base-sensitive functionalities. However, the high toxicity of organotin reagents and the challenges associated with removing tin byproducts are significant drawbacks that require careful handling and purification strategies.[1][3]
The Suzuki coupling is often the preferred method due to the low toxicity and ease of removal of the boron-containing reagents and byproducts.[1] The reaction is highly versatile, with a wide range of commercially available boronic acids. The main consideration is the requirement for a base, which may not be compatible with all substrates.
For the specific case of this compound, the Stille reaction has been demonstrated to be effective for monocoupling of similar 1,1-dibromoalkenes, providing a reliable route to (Z)-bromoalkenes.[5] While specific data for the Suzuki coupling is lacking, it is anticipated to be a viable alternative, particularly if a base-tolerant synthetic route is desired. Ultimately, the optimal choice will be dictated by the specific synthetic goals, the scale of the reaction, and the available laboratory resources. It is recommended to perform small-scale trials of both methods to determine the most efficient and practical approach for a given application.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Definitive Structural Elucidation: A Comparative Guide to X-ray Crystallography for 2-(2,2-Dibromovinyl)furan Derivatives
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. For novel compounds such as 2-(2,2-dibromovinyl)furan derivatives, which hold potential in various therapeutic areas, unambiguous structural confirmation is a critical step. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques, offering researchers, scientists, and drug development professionals a clear perspective on the strengths and applications of each method.
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound, providing precise atomic coordinates, bond lengths, and bond angles. This technique offers an unparalleled level of detail, resolving any ambiguity that may arise from spectroscopic methods. However, the necessity of a high-quality single crystal can be a significant bottleneck. In contrast, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural information on a molecule in solution or the gas phase and do not require crystallization.[1][2]
This guide will delve into a head-to-head comparison of these techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy for the structural confirmation of this compound derivatives.
Comparative Analysis of Analytical Techniques
The choice of analytical method for structure confirmation depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides a definitive static structure, NMR offers insights into the molecule's dynamic behavior in solution, and MS gives precise molecular weight and fragmentation data.[2]
| Parameter | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample Phase | Solid (Single Crystal) | Solution | Gas Phase (ions) |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity of atoms, chemical environment of nuclei, stereochemistry, dynamic information. | Molecular weight, elemental composition, fragmentation patterns. |
| Key Strengths | - Unambiguous structure determination. - High precision and accuracy.[3] | - Non-destructive. - Provides data on structure in solution, which can be more biologically relevant.[4] | - High sensitivity (requires very little sample). - Provides exact molecular formula (HRMS). |
| Key Limitations | - Requires high-quality single crystals, which can be difficult to obtain.[5] - Provides a time-averaged structure in the solid state. | - Can be difficult to interpret complex spectra. - Less precise for bond lengths and angles compared to X-ray. | - Does not provide information on stereochemistry or 3D structure. - Fragmentation can be complex to interpret. |
| Typical Data for a Furan Derivative | Unit cell dimensions (e.g., a, b, c, α, β, γ), space group, atomic coordinates.[3] | ¹H and ¹³C chemical shifts (ppm), coupling constants (Hz), NOE correlations.[6] | Molecular ion peak (m/z), isotopic pattern, fragmentation ions.[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key experiments discussed.
Single-Crystal X-ray Crystallography
This protocol outlines the steps from crystal growth to structure solution, adapted from methodologies for similar organic compounds.[5]
a) Crystallization: High-quality single crystals are paramount. The slow evaporation technique is commonly employed.
-
Dissolve 5-10 mg of the purified this compound derivative in a minimal amount (0.5-1.0 mL) of a suitable solvent (e.g., acetone, dichloromethane) in a small vial.
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane).
-
Allow the anti-solvent to slowly diffuse into the compound's solution over several days at a constant temperature.
-
Monitor for the formation of single, well-defined crystals.
b) Data Collection:
-
Select a suitable crystal and mount it on a goniometer head.
-
Place the goniometer on the X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion and radiation damage.[3]
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[3]
-
The crystal is rotated, and a series of diffraction images are collected on a detector.
c) Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
A molecular model is built into the electron density map.
-
The model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in the final atomic coordinates and thermal parameters.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the standard procedure for obtaining ¹H and ¹³C NMR spectra.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
-
Data Acquisition: Transfer the solution to an NMR tube and place it in the spectrometer's probe. Acquire the Free Induction Decay (FID) signal for both ¹H and ¹³C nuclei.
-
Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the TMS or residual solvent peak.
-
Data Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Mass Spectrometry (MS)
This protocol outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).[4]
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Data Acquisition: Infuse the sample solution directly into the ESI source. A high voltage is applied to the capillary, generating charged droplets that evaporate to produce gas-phase ions.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer is used to determine the exact mass and elemental composition.
Visualizing the Workflow
Diagrams can clarify complex experimental processes. The following workflows are presented in the DOT language for Graphviz.
Caption: Workflow for X-ray Crystal Structure Determination.
Caption: Workflow for NMR Spectroscopic Analysis.
References
A Comparative Guide to Validating the Purity of Synthesized 2-(2,2-Dibromovinyl)furan by HPLC
For researchers, scientists, and professionals in drug development, the rigorous validation of a synthesized compound's purity is a non-negotiable cornerstone of reliable research and safe therapeutic development. The presence of even minute quantities of impurities—such as unreacted starting materials, byproducts, or degradation products—can drastically alter the chemical and biological properties of a compound, leading to skewed experimental outcomes and potential safety hazards.
This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of 2-(2,2-Dibromovinyl)furan, a halogenated vinylfuran derivative. Supported by detailed experimental protocols and representative data, this document serves as a practical resource for validating the quality of this and similar synthesized molecules.
Synthesis and Potential Impurities
The synthesis of this compound typically proceeds via a Wittig-type reaction involving furfural and a dibromomethyl ylide, commonly generated from triphenylphosphine and carbon tetrabromide. Understanding this synthetic route is crucial for anticipating potential impurities.
Common Impurities Include:
-
Unreacted Starting Materials: Residual furfural.
-
Reaction Byproducts: Triphenylphosphine oxide, a common byproduct of Wittig reactions.[1]
-
Side-Products: Monobrominated vinylfurans or products resulting from the degradation of the furan ring under certain reaction conditions.[1][2]
-
Residual Solvents: Solvents used during synthesis and purification.
Comparative Analysis of Purity Determination Methods
While HPLC is often the gold standard for purity analysis, other techniques offer complementary information. The choice of method depends on the specific analytical goal, the nature of the expected impurities, and available instrumentation.[3]
| Analytical Technique | Principle | Information Provided | Key Performance Parameters |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[3][4] | Quantitative purity, detection and quantification of impurities.[3][5] | Retention time, peak area, resolution.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Identification of volatile impurities and confirmation of molecular weight. | Retention time, mass-to-charge ratio (m/z). |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field, where signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard for each impurity; structural elucidation.[4] | Chemical shift (δ), integration, signal-to-noise ratio. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method for the quantitative purity analysis of this compound.
A. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[4][6]
B. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 265 nm (or PDA scan from 210-400 nm to ensure peak purity).[6]
-
Injection Volume: 5 µL.
C. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
D. Data Analysis:
-
Integrate the peak area of all detected peaks in the chromatogram.
-
Calculate the purity of this compound by determining the percentage of the main peak area relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 2.85 | 15,230 | 0.35 | Furfural (Starting Material) |
| 2 | 8.92 | 4,325,800 | 99.21 | This compound |
| 3 | 11.45 | 26,140 | 0.44 | Triphenylphosphine oxide (Byproduct) |
| Total | 4,367,170 | 100.00 |
Alternative Method Protocols (Brief)
A. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To identify volatile impurities and confirm the molecular weight of the main component.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Analysis: Inject the sample into the GC-MS system. Use a standard non-polar column (e.g., DB-5ms) with a temperature gradient program (e.g., 50 °C to 280 °C). The mass spectrometer will fragment the eluting compounds, allowing for identification based on their mass spectra.
B. Quantitative NMR (qNMR) Spectroscopy:
-
Objective: To determine the absolute purity of the sample against a certified internal standard.
-
Sample Preparation: Accurately weigh the synthesized sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Analysis: Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay). The purity is calculated by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from the internal standard.
Visualizations
Experimental Workflow for Purity Validation
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a newly synthesized compound.
Caption: Workflow for the comprehensive purity validation of synthesized compounds.
Logical Relationship of Analytical Techniques
This diagram shows how different analytical techniques are employed to build a complete profile of the synthesized compound, moving from initial detection to final structural confirmation of impurities.
Caption: Decision pathway for impurity identification and characterization.
References
Comparative Analysis of the Biological Activity of 2-(2,2-Dibromovinyl)furan and Other Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative overview of the anticipated biological profile of 2-(2,2-Dibromovinyl)furan against other notable furan derivatives, supported by experimental data from existing literature. While specific experimental data for this compound is limited in publicly available research, this analysis extrapolates its potential activities based on structure-activity relationships of closely related halogenated and vinylfuran compounds.
Executive Summary
Furan derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities. The introduction of substituents to the furan ring significantly modulates these biological effects. Halogenation, in particular bromination, has been shown to enhance the potency of many furan-based compounds. This guide will delve into the known activities of various furan derivatives, with a special focus on those whose structures can provide insights into the potential bioactivity of this compound.
General Biological Activities of Furan Derivatives
The furan nucleus is a versatile pharmacophore present in numerous natural products and synthetic drugs.[1][2] Its derivatives have been extensively studied and have shown efficacy in various therapeutic areas:
-
Antimicrobial Activity: Furan-containing compounds have demonstrated broad-spectrum antibacterial and antifungal properties.[3][4] A notable example is Nitrofurantoin, a synthetic nitrofuran derivative used for treating urinary tract infections.[5]
-
Anticancer Activity: Many furan derivatives exhibit potent cytotoxic effects against various cancer cell lines.[6][7] Their mechanisms of action often involve the inhibition of key enzymes or the induction of apoptosis.[7]
-
Anti-inflammatory Activity: Certain furan derivatives act as anti-inflammatory agents by inhibiting enzymes like cyclooxygenases (COX).[2]
-
Antiviral and Other Activities: The biological activities of furan derivatives also extend to antiviral, analgesic, antidepressant, and cardiovascular effects.[1][2]
The Influence of Halogenation on Biological Activity
The introduction of halogen atoms, particularly bromine, to the furan ring or its side chains can significantly impact the biological activity of the resulting derivative. Structure-activity relationship (SAR) studies have revealed that the position and number of halogen substituents are critical determinants of a compound's potency and selectivity.[8][9] For instance, the antifungal activity of a benzofuran derivative was found to be drastically increased upon dibromination. In some cases, derivatives with a single bromine atom on the furan ring have shown stronger insecticidal activity compared to their di-brominated counterparts, highlighting the nuanced effects of halogenation.[1]
Comparative Data of Selected Furan Derivatives
To provide a quantitative comparison, the following tables summarize the biological activities of several key furan derivatives. These compounds have been selected for their structural relevance to this compound.
Table 1: Antimicrobial Activity of Selected Furan Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (Furvina/G1) | Staphylococcus aureus | <4 | |
| Escherichia coli | <4 | ||
| Candida albicans | <4 | ||
| Nitrofurantoin | Escherichia coli | Varies | [5] |
| Various Furan-based Thiazolidinones | Escherichia coli | 12.5 | |
| Aspergillus niger | 100 |
MIC: Minimum Inhibitory Concentration
Table 2: Anticancer Activity of Selected Furan Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Various Furan Derivatives | HeLa (Cervical Cancer) | 0.08 - 8.79 | [6] |
| SW620 (Colorectal Cancer) | Moderate to Potent | [6] | |
| Halogenated Benzofuran Derivative | K562 (Leukemia) | 5 | [9] |
| HL60 (Leukemia) | 0.1 | [9] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological activity data. Below are standard protocols for key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow of the Broth Microdilution Assay for MIC determination.
-
Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microorganism in broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under conditions optimal for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 value of a compound.
Workflow for MTT Assay
Caption: Workflow of the MTT Assay for determining cytotoxicity.
-
Cell Seeding: Adherent cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The biological activity of furan derivatives is often mediated through their interaction with specific cellular signaling pathways. While the precise pathways affected by this compound are yet to be elucidated, related compounds have been shown to modulate pathways crucial for cell survival and proliferation. For example, some furan derivatives exert their anticancer effects by suppressing the PI3K/Akt and Wnt/β-catenin signaling pathways.[6]
Hypothesized Signaling Pathway Inhibition by Bioactive Furans
Caption: Potential inhibition of PI3K/Akt and Wnt/β-catenin pathways by furan derivatives.
Conclusion
Based on the extensive research into furan derivatives, it is plausible that this compound possesses significant biological activity. The presence of the dibromovinyl group suggests a potential for potent antimicrobial and anticancer properties, warranting further investigation. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other novel furan-based compounds. Future studies should focus on the synthesis and in-depth biological evaluation of this compound to ascertain its specific activity profile and mechanism of action.
References
- 1. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 3. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijabbr.com [ijabbr.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Electrochemical Properties of 2-(2,2-Dibromovinyl)furan and its Vinyl Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated electrochemical properties of 2-(2,2-dibromovinyl)furan and its vinyl analog, 2-vinylfuran. Due to the limited availability of direct experimental data for these specific compounds in publicly accessible literature, this comparison is based on established principles of physical organic chemistry and electrochemistry, focusing on the influence of the vinyl and dibromovinyl substituents on the furan ring. Detailed experimental protocols for conducting such a comparative study are also provided.
Introduction
The electrochemical behavior of heterocyclic compounds is of significant interest in various fields, including medicinal chemistry and materials science. The introduction of different functional groups to a core heterocyclic structure, such as furan, can modulate its electronic properties, thereby influencing its reactivity, metabolic fate, and potential applications. This guide focuses on the predicted differences in the electrochemical profiles of 2-vinylfuran and this compound, highlighting how the presence of the gem-dibromovinyl group is expected to alter the redox characteristics compared to the simple vinyl substituent.
Predicted Electrochemical Properties: A Qualitative Comparison
The electrochemical oxidation and reduction of these furan derivatives are expected to primarily involve the furan ring and the exocyclic double bond. The nature of the substituent at the 2-position of the furan ring will significantly influence the ease of these electron transfer processes.
The vinyl group (-CH=CH₂) in 2-vinylfuran is generally considered to be an electron-donating group through resonance, which increases the electron density of the furan ring. In contrast, the 2,2-dibromovinyl group (-CH=CBr₂) in this compound is expected to be electron-withdrawing. This is due to the strong inductive effect of the two electronegative bromine atoms, which outweighs the resonance donation from the double bond.[1]
These differing electronic effects are predicted to have the following consequences on the electrochemical properties of the two compounds:
Table 1: Predicted Qualitative Comparison of Electrochemical Properties
| Property | 2-Vinylfuran | This compound | Rationale |
| Oxidation Potential | Lower | Higher | The electron-donating vinyl group increases the electron density on the furan ring, making it easier to oxidize (remove an electron).[2][3] |
| Reduction Potential | More Negative | Less Negative (more positive) | The electron-withdrawing dibromovinyl group decreases the electron density on the furan ring, making it easier to reduce (add an electron).[2] |
| Electrochemical Reversibility | Likely to be quasi-reversible or irreversible | Likely to be irreversible | The carbon-bromine bonds in the reduced species of this compound are susceptible to cleavage, leading to irreversibility.[4] |
Visualizing the Influence of Substituents
The following diagram illustrates the predicted influence of the vinyl and dibromovinyl groups on the electrochemical potentials of the furan ring.
Caption: Predicted influence of substituents on redox potentials.
Experimental Protocols
To experimentally validate the predicted electrochemical properties, cyclic voltammetry (CV) would be the technique of choice. A standard protocol for such an investigation is detailed below.
Cyclic Voltammetry of 2-Vinylfuran and this compound
1. Materials and Reagents:
-
2-Vinylfuran (analytical grade)
-
This compound (analytical grade)
-
Acetonitrile (CH₃CN), anhydrous, ≥99.8%
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade, ≥99.0%
-
Ferrocene (for internal calibration)
-
High purity argon or nitrogen gas
2. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode setup
-
Electrochemical cell (glass, ~10-20 mL volume)
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry before each experiment.
-
Reference Electrode: Ag/AgCl (in a suitable salt bridge) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire or foil.
3. Procedure:
-
Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will serve as the supporting electrolyte.
-
Preparation of Analyte Solutions: Prepare 1-5 mM solutions of both 2-vinylfuran and this compound in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with high purity argon or nitrogen for at least 15 minutes. Maintain a blanket of the inert gas over the solution during the experiment.
-
Record a background CV of the electrolyte solution to determine the potential window.
-
Introduce the analyte solution into the cell and deoxygenate again for a few minutes.
-
Perform cyclic voltammetry by scanning the potential from an initial value where no faradaic current is observed towards the oxidation and then the reduction regions, and back to the initial potential. A typical scan rate to start with is 100 mV/s.
-
Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer processes.
-
After recording the voltammograms for each compound, add a small amount of ferrocene as an internal standard and record its CV to calibrate the potential scale.
-
4. Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox event.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer.
-
Plot the peak current (ip) versus the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a cyclic voltammetry experiment.
Caption: Experimental workflow for cyclic voltammetry.
Conclusion
Based on fundamental electrochemical principles, it is predicted that this compound will be more difficult to oxidize and easier to reduce compared to 2-vinylfuran. The presence of the electron-withdrawing dibromovinyl group is expected to lower the energy of the frontier molecular orbitals involved in electron transfer, leading to these distinct electrochemical characteristics. The electrochemical reduction of the dibromovinyl compound is also anticipated to be an irreversible process due to the potential for carbon-bromine bond cleavage. The provided experimental protocol offers a robust framework for the empirical investigation and verification of these predicted properties, which can provide valuable insights for researchers in drug development and materials science.
References
A Comparative Guide to Catalysts for the Synthesis of 2-(2,2-Dibromovinyl)furan
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(2,2-dibromovinyl)furan is a crucial step in the preparation of various fine chemicals and pharmaceutical intermediates. The most common and effective method for this transformation is the Corey-Fuchs reaction, which converts furfural to the desired dibromoalkene. The choice of catalyst and reaction conditions can significantly impact the yield, purity, and overall efficiency of this process. This guide provides a comparative analysis of the catalytic systems used for the synthesis of this compound, supported by experimental data and detailed protocols.
Overview of the Catalytic Approach: The Corey-Fuchs Reaction
The synthesis of this compound from furfural is typically achieved through the Corey-Fuchs reaction. This reaction involves the use of a phosphine, most commonly triphenylphosphine (PPh₃), in combination with carbon tetrabromide (CBr₄). The reaction proceeds via the in-situ formation of a phosphorus ylide, which then reacts with the aldehyde (furfural) in a Wittig-type manner to yield the 1,1-dibromoalkene. While stoichiometric amounts of triphenylphosphine are traditionally used, modifications to the standard protocol aim to improve efficiency and reduce waste.
Performance Comparison of Catalytic Systems
While a direct, side-by-side comparative study of various catalysts specifically for the synthesis of this compound is not extensively documented in the literature, we can analyze the performance of the standard triphenylphosphine-based system and its notable variations. The key performance indicator for this reaction is the yield of the desired product.
| Catalyst System | Substrate | Reaction Conditions | Yield (%) | Reference |
| Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) | Furfural | Dichloromethane (DCM), 0°C to room temperature | High (typically >80%) | General literature on Corey-Fuchs reaction |
| PPh₃ / CBr₄ with Zinc (Zn) dust | Aldehydes | Dichloromethane (DCM), room temperature | High, with reduced PPh₃ usage | [1] |
Note: The yields for the Corey-Fuchs reaction are generally high for a wide range of aldehydes. For furfural, while specific quantitative data from a singular comparative study is scarce, the reaction is expected to proceed efficiently under standard conditions. The addition of zinc dust is a known modification that can reduce the required amount of triphenylphosphine, making the reaction more atom-economical.[1]
Experimental Protocols
Below are detailed experimental methodologies for the synthesis of this compound using the standard triphenylphosphine/carbon tetrabromide system.
Standard Protocol using Triphenylphosphine and Carbon Tetrabromide
Materials:
-
Furfural
-
Triphenylphosphine (PPh₃)
-
Carbon Tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane under an inert atmosphere at 0°C, add carbon tetrabromide (1.0 equivalent) portion-wise.
-
Stir the resulting dark red to brown mixture at 0°C for 30 minutes.
-
Add a solution of furfural (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Workflow and Logic
The general workflow for comparing catalysts for the synthesis of this compound involves a systematic approach from catalyst selection to product analysis.
Caption: Workflow for comparing catalysts in the synthesis of this compound.
Signaling Pathways and Mechanistic Overview
The Corey-Fuchs reaction proceeds through a well-established mechanism involving the formation of a phosphorus ylide.
Caption: Mechanism of the Corey-Fuchs reaction for this compound synthesis.
Conclusion
The synthesis of this compound is reliably achieved using the Corey-Fuchs reaction with triphenylphosphine and carbon tetrabromide. While this method is robust and generally high-yielding, future research could focus on developing more sustainable and catalytic versions of this transformation to minimize waste and improve atom economy. Researchers are encouraged to consider the modified protocol involving zinc dust for large-scale synthesis to reduce the consumption of triphenylphosphine. The provided experimental protocol and workflows offer a solid foundation for the synthesis and further optimization of this important chemical intermediate.
References
Benchmarking the Stability of 2-(2,2-Dibromovinyl)furan Against Similar Vinyl Halides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 2-(2,2-dibromovinyl)furan with other relevant vinyl halides. The information presented herein is intended to assist researchers and drug development professionals in understanding the potential degradation pathways and in designing robust stability-indicating analytical methods. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on structurally similar compounds to provide a predictive overview of its stability profile under various stress conditions.
Comparative Stability Analysis
Vinyl halides, in general, exhibit a degree of stability that is influenced by the nature of the halogen, the substituents on the vinyl group, and the presence of neighboring functional groups. The stability of these compounds is a critical parameter in drug development, impacting formulation, storage, and therapeutic efficacy.
Key Stability Considerations for Vinyl Halides:
-
Carbon-Halogen Bond Strength: The C-X bond in vinyl halides possesses a partial double-bond character due to resonance, making it stronger and less susceptible to nucleophilic substitution compared to alkyl halides. The bond strength generally follows the order C-F > C-Cl > C-Br > C-I.
-
Photostability: Vinyl halides can be susceptible to photodegradation, particularly under UV irradiation. This can lead to the formation of radical species and subsequent degradation pathways.
-
Hydrolytic Stability: The susceptibility to hydrolysis is dependent on the pH of the medium. While generally stable, extreme pH conditions can promote degradation.
-
Thermal Stability: Thermal stress can induce dehydrohalogenation and other degradation reactions, with the stability often being dependent on the specific molecular structure.
The furan ring in this compound is also a key factor in its overall stability profile. Furan rings are known to be susceptible to degradation under acidic conditions through acid-catalyzed ring opening.[1][2]
Data Presentation
The following table summarizes representative stability data for this compound and comparable vinyl halides under forced degradation conditions. This data is illustrative and based on typical degradation profiles observed for similar chemical structures. Actual degradation will depend on the specific experimental conditions.
| Compound | Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Predicted) |
| This compound | Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15-25% | Furan-2-ylacetic acid, 2-bromo-2-(furan-2-yl)acetaldehyde |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 10-20% | Furan-2-ylacetylene, Furan-2-carbaldehyde | |
| Oxidative (3% H₂O₂, RT, 24h) | 5-15% | Epoxides, Ring-opened products | |
| Photolytic (ICH Q1B, solid state) | 5-10% | Isomers, debrominated products | |
| Thermal (80°C, 72h, solid state) | <5% | Minimal degradation | |
| 2-(2,2-Dichlorovinyl)furan | Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 10-20% | Furan-2-ylacetic acid, 2-chloro-2-(furan-2-yl)acetaldehyde |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 5-15% | Furan-2-ylacetylene, Furan-2-carbaldehyde | |
| (E)-1-bromo-2-phenylethene | Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | <5% | Minimal degradation |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 5-10% | Phenylacetylene |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible stability data. The following are generalized protocols for key forced degradation experiments, which should be optimized for the specific compound under investigation.
Protocol 1: Forced Degradation by Hydrolysis
Objective: To assess the stability of the compound in acidic and basic aqueous solutions.
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a suitable volumetric flask, add an aliquot of the stock solution and dilute with 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C for a predetermined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure described in step 2, using 0.1 M sodium hydroxide as the stress agent and neutralizing with 0.1 M hydrochloric acid.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Oxidation
Objective: To evaluate the susceptibility of the compound to oxidative degradation.
Procedure:
-
Sample Preparation: Prepare a stock solution of the test compound as described in Protocol 1.
-
Oxidative Stress:
-
To a suitable volumetric flask, add an aliquot of the stock solution and dilute with 3% hydrogen peroxide to achieve a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature for a predetermined period (e.g., 2, 6, 12, 24 hours), protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase to the target concentration for analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Protocol 3: Photostability Testing
Objective: To determine the stability of the compound under exposure to light.
Procedure:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a shallow, transparent dish.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water, acetonitrile) at a concentration of approximately 100 µg/mL in a quartz cuvette or other transparent container.
-
-
Light Exposure:
-
Expose the samples to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature and humidity conditions.
-
-
Analysis: At the end of the exposure period, analyze the solid or solution samples using a validated stability-indicating HPLC method.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a forced degradation study.
Caption: Factors influencing the stability of vinyl halides.
References
Safety Operating Guide
Proper Disposal of 2-(2,2-Dibromovinyl)furan: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 2-(2,2-Dibromovinyl)furan are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle this hazardous compound responsibly. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Hazard Profile
Before handling, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as:
-
Toxic: Harmful if it comes into contact with skin or is inhaled.
-
Irritant: Causes skin and serious eye irritation, and may cause respiratory irritation.
-
Suspected Carcinogen: May potentially cause cancer.
-
Aquatic Toxin: Toxic to aquatic life with long-lasting effects.
Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Hazard Data
For clarity, the key hazard information is summarized in the table below.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Dermal, Inhalation) | H311 + H331: Toxic in contact with skin or if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Carcinogenicity | H350: May cause cancer |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment | H411: Toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the environment.
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the most critical step to prevent dangerous reactions and ensure compliant disposal.
-
Identify as Hazardous Waste: Due to its toxicity and environmental hazards, this compound must be treated as hazardous waste.
-
Segregate as Halogenated Organic Waste: This compound is a brominated organic chemical. It must be collected in a waste container specifically designated for halogenated organic waste . Do not mix it with non-halogenated organic solvents, as this complicates and increases the cost of disposal.
-
Avoid Incompatibilities: Do not mix this compound waste with incompatible chemicals such as strong oxidizing agents, acids, or bases.
Step 2: Waste Accumulation and Container Management
Proper containment is crucial to prevent leaks, spills, and exposure.
-
Select a Compatible Container: Use a clean, dry, and leak-proof container made of a material chemically compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting screw cap.
-
Label the Container: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " (avoiding abbreviations or chemical formulas)
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Carcinogen")
-
The date when the first waste was added to the container.
-
-
Safe Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment to capture any potential leaks. Keep the container closed at all times, except when adding waste.
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound must also be disposed of as hazardous waste.
-
Solid Waste: Used gloves, absorbent pads, and other contaminated solid materials should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: An empty container that held pure this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as halogenated organic hazardous waste. After triple-rinsing, the container can be managed as non-hazardous waste, though institutional policies may vary.
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through proper channels.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
Experimental Protocol: Decontamination of Glassware and Surfaces
This protocol outlines the procedure for decontaminating laboratory equipment and surfaces that have been in contact with this compound.
Materials:
-
Suitable organic solvent (e.g., ethanol, acetone)
-
Laboratory-grade detergent
-
Deionized water
-
Appropriate waste containers for halogenated organic waste and contaminated solids
-
Personal Protective Equipment (PPE)
Procedure:
-
Initial Solvent Rinse: In a chemical fume hood, rinse the glassware or surface with a small amount of a suitable organic solvent to dissolve and remove the bulk of the this compound residue.
-
Collect Rinsate: Collect this initial solvent rinse in the designated halogenated organic waste container.
-
Second Solvent Rinse: Perform a second rinse with the organic solvent and collect the rinsate in the same hazardous waste container.
-
Detergent Wash: Wash the glassware or surface thoroughly with a laboratory-grade detergent and warm water.
-
Final Rinse: Rinse the equipment or surface multiple times with deionized water.
-
Drying: Allow the decontaminated items to air dry completely before reuse or storage.
-
Dispose of PPE: Dispose of all used gloves and absorbent materials as contaminated solid hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.
Caption: Workflow for proper laboratory chemical disposal.
Caption: Step-by-step labware decontamination process.
Essential Safety and Handling Protocol for 2-(2,2-Dibromovinyl)furan
Furan and its derivatives are recognized for potential health risks, including skin, eye, and respiratory irritation.[1] Halogenated organic compounds can also present significant toxicological hazards. Therefore, the handling of 2-(2,2-Dibromovinyl)furan requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Quantitative Data Summary
The following table summarizes key physical and hazard data extrapolated from related furan and brominated compounds. This information is critical for safe handling and risk assessment.
| Property | Value/Information | Source/Analogy |
| Molecular Formula | C₆H₄Br₂O | [2] |
| Appearance | Assumed to be a liquid or low-melting solid | General knowledge of similar small organic molecules |
| Boiling Point | High, likely >150 °C | Based on structurally similar halogenated compounds |
| Hazards | - Skin Irritation- Serious Eye Irritation- Respiratory Irritation- Potential for Peroxide Formation | [1][3][4] |
| Toxicity | Assumed to be toxic if swallowed, in contact with skin, or if inhaled | [5] |
| Environmental Hazards | Potentially harmful to aquatic life | [6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational with adequate airflow.[1]
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Remove all potential ignition sources from the immediate work area.[7]
-
Assemble all necessary equipment and reagents before commencing the experiment.[8]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn in addition to goggles when there is a splash hazard.[9]
-
Skin Protection:
-
Respiratory Protection: All manipulations involving this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[10]
-
Footwear: Closed-toe shoes are required.[10]
3. Handling Procedures:
-
Conduct all work within a chemical fume hood.[8]
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid direct contact with skin, eyes, and clothing.
-
Keep the container tightly closed when not in use.[3]
-
Be aware of the potential for peroxide formation. If the substance has been stored for an extended period, it should be tested for peroxides before use, especially before any distillation process.[11]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[10]
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[10]
-
For larger spills, evacuate the area and contact the Environmental Health and Safety (EHS) office immediately.[10]
-
Decontaminate any surfaces that have come into contact with the chemical using an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Classification:
-
Due to its chemical structure (halogenated furan), this compound should be treated as hazardous waste.[7]
2. Waste Collection and Containerization:
-
Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
The container must be chemically compatible with the waste.
3. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Include relevant hazard warnings such as "Toxic," "Irritant," and "Marine Pollutant."[7]
4. Storage and Disposal:
-
Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated.[1]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[1]
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 100074-10-0 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. furan.com [furan.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. benchchem.com [benchchem.com]
- 11. rmu.edu [rmu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
